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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate

Abstract This technical guide provides a detailed, multi-step synthetic pathway for Methyl 2-(1-aminoethyl)-5-iodobenzoate, a valuable substituted aminobenzoate derivative with potential applications as a key intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, multi-step synthetic pathway for Methyl 2-(1-aminoethyl)-5-iodobenzoate, a valuable substituted aminobenzoate derivative with potential applications as a key intermediate in pharmaceutical and materials science research. Acknowledging the absence of a direct, one-pot synthesis in current literature, this document outlines a robust and logical six-step sequence commencing from the readily available precursor, 2-amino-5-iodobenzoic acid. The narrative emphasizes the strategic rationale behind each transformation, from initial functional group protection and carbon-carbon bond formation via palladium-catalyzed cross-coupling, to the diastereoselective introduction of the amine functionality. Each step is accompanied by a detailed experimental protocol, causality-driven explanations for methodological choices, and comprehensive characterization data. This guide is intended for researchers, chemists, and drug development professionals seeking to construct complex, functionalized aromatic building blocks.

Introduction and Strategic Overview

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a chiral aromatic compound featuring three distinct functional groups: a methyl ester, an iodine atom, and a primary amine on an ethyl side chain. This unique combination makes it a highly attractive scaffold for library synthesis in drug discovery and a versatile precursor for advanced materials. The iodine atom provides a handle for further functionalization through cross-coupling reactions, the ester can be hydrolyzed or converted to an amide, and the primary amine is a key site for derivatization.

The synthesis of this molecule presents a significant challenge due to the need for precise control over regioselectivity and the sequential introduction of distinct functionalities. The chosen strategy is therefore a linear synthesis designed to build complexity in a controlled manner, beginning with a commercially available, appropriately substituted benzene ring.

The overall synthetic strategy is depicted below:

Synthesis_Overview A 2-Amino-5-iodobenzoic Acid B Methyl 2-amino-5-iodobenzoate A->B Step 1 Esterification C Methyl 2-bromo-5-iodobenzoate B->C Step 2 Sandmeyer Rxn D Methyl 2-vinyl-5-iodobenzoate C->D Step 3 Suzuki Coupling E Methyl 2-(1-hydroxyethyl)-5-iodobenzoate D->E Step 4 Oxymercuration F Methyl 2-(1-azidoethyl)-5-iodobenzoate E->F Step 5 Azide Substitution G Methyl 2-(1-aminoethyl)-5-iodobenzoate (Target) F->G Step 6 Azide Reduction

Caption: Overall Synthetic Workflow.

Retrosynthetic Analysis

A retrosynthetic approach reveals a logical path from the target molecule to simple, commercially available starting materials. The primary amine is identified as a product of azide reduction, a clean and high-yielding transformation. The azide itself can be installed via nucleophilic substitution of an activated alcohol. This alcohol arises from the Markovnikov hydration of a vinyl group, which in turn can be introduced onto the aromatic ring using a palladium-catalyzed Suzuki cross-coupling reaction. The necessary boronic acid partner is commercially available, while the aryl halide precursor can be generated from an amino group via a Sandmeyer reaction. This entire sequence begins with the esterification of 2-amino-5-iodobenzoic acid to protect the carboxyl group.

Retrosynthesis cluster_0 G Target: Methyl 2-(1-aminoethyl)-5-iodobenzoate F Methyl 2-(1-azidoethyl)-5-iodobenzoate G->F C-N Bond Formation (Azide Reduction) E Methyl 2-(1-hydroxyethyl)-5-iodobenzoate F->E C-N Bond Formation (SN2 Azide Substitution) D Methyl 2-vinyl-5-iodobenzoate E->D C-O Bond Formation (Markovnikov Hydration) C Methyl 2-bromo-5-iodobenzoate D->C C-C Bond Formation (Suzuki Coupling) B Methyl 2-amino-5-iodobenzoate C->B N -> Br Transformation (Sandmeyer Reaction) A Starting Material: 2-Amino-5-iodobenzoic Acid B->A Functional Group Protection (Esterification)

Caption: Retrosynthetic Disconnection of the Target Molecule.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Esterification of 2-Amino-5-iodobenzoic Acid

Objective: To protect the carboxylic acid functionality as a methyl ester, preventing its interference in subsequent reaction steps, particularly the organometallic chemistry of the Suzuki coupling.

Causality: Fischer-Speier esterification is an equilibrium-driven process.[1] By using methanol as both the reagent and the solvent, the equilibrium is shifted decisively towards the product. A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[2]

Experimental Protocol:

  • To a 500 mL round-bottom flask, add 2-amino-5-iodobenzoic acid (26.3 g, 0.1 mol).

  • Add methanol (250 mL) to the flask.

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL) with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C) for 4 hours. Monitor reaction completion by TLC.

  • After cooling to room temperature, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Reduce the volume of methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization from a hexane/ethyl acetate mixture to afford Methyl 2-amino-5-iodobenzoate as a solid.

ParameterValueReference
Starting Material 2-Amino-5-iodobenzoic Acid[3]
Reagents Methanol, Sulfuric Acid[4]
Temperature 65-70 °C (Reflux)[5]
Reaction Time 4 hoursN/A
Typical Yield 90-95%[3]
Step 2: Sandmeyer Reaction: Synthesis of Methyl 2-bromo-5-iodobenzoate

Objective: To replace the amino group with a bromine atom. The bromide is a superior leaving group and a versatile handle for the subsequent palladium-catalyzed cross-coupling reaction.

Causality: The Sandmeyer reaction proceeds via the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This salt is then treated with a copper(I) bromide catalyst, which facilitates the displacement of the excellent leaving group, dinitrogen gas, with a bromide ion.

Experimental Protocol:

  • Dissolve Methyl 2-amino-5-iodobenzoate (27.7 g, 0.1 mol) in a mixture of 48% hydrobromic acid (100 mL) and water (100 mL) in a 500 mL flask.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate 1 L beaker, dissolve copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (50 mL).

  • Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Vigorous gas evolution (N₂) will occur.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath for 30 minutes.

  • Cool the mixture and collect the precipitated solid by vacuum filtration.

  • Dissolve the solid in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Methyl 2-bromo-5-iodobenzoate.

Step 3: Suzuki Coupling: Synthesis of Methyl 2-vinyl-5-iodobenzoate

Objective: To form the crucial carbon-carbon bond, introducing the vinyl group that will become the ethyl side chain.

Causality: The Suzuki reaction is a powerful method for forming C-C bonds. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the vinylboronic acid derivative (activated by a base) and reductive elimination to yield the product and regenerate the Pd(0) catalyst. Using potassium vinyltrifluoroborate offers advantages in stability and ease of handling over vinylboronic acid.

Experimental Protocol:

  • To a degassed mixture of toluene (200 mL) and water (20 mL), add Methyl 2-bromo-5-iodobenzoate (34.2 g, 0.1 mol), potassium vinyltrifluoroborate (16.1 g, 0.12 mol), and cesium carbonate (65.2 g, 0.2 mol).

  • Add Pd(PPh₃)₄ (2.31 g, 2 mol%) to the mixture.

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Cool the reaction, dilute with ethyl acetate (200 mL), and filter through a pad of Celite.

  • Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to give Methyl 2-vinyl-5-iodobenzoate.

Suzuki_Cycle Pd0 Pd(0)L₂ B Ar-Pd(II)-Br(L₂) Pd0->B A Oxidative Addition C Transmetalation D Ar-Pd(II)-Vinyl(L₂) B->D D->Pd0 E Reductive Elimination Product Ar-Vinyl D->Product ArBr Ar-Br ArBr->B VinylB Vinyl-B(OR)₂ VinylB->D

Caption: Simplified Catalytic Cycle for the Suzuki Reaction.

Step 4: Oxymercuration-Demercuration: Synthesis of Methyl 2-(1-hydroxyethyl)-5-iodobenzoate

Objective: To hydrate the vinyl group with Markovnikov regioselectivity, placing the hydroxyl group at the benzylic position to form the desired secondary alcohol.

Causality: This two-step procedure avoids the carbocation rearrangements that can plague simple acid-catalyzed hydration. In the first step, the alkene attacks mercury(II) acetate to form a mercurinium ion intermediate. Water then attacks the more substituted carbon (the benzylic position), followed by deprotonation. In the second step, sodium borohydride reductively cleaves the C-Hg bond, replacing it with a C-H bond to yield the alcohol.

Experimental Protocol:

  • In a 500 mL flask, suspend mercury(II) acetate (35.1 g, 0.11 mol) in a mixture of THF (100 mL) and water (100 mL).

  • Add a solution of Methyl 2-vinyl-5-iodobenzoate (29.0 g, 0.1 mol) in THF (50 mL) to the mercury suspension. Stir at room temperature for 1 hour.

  • Add 3 M aqueous sodium hydroxide (110 mL) to the reaction mixture.

  • Slowly add a solution of sodium borohydride (4.2 g, 0.11 mol) in 3 M aqueous sodium hydroxide (50 mL). A black precipitate of elemental mercury will form.

  • Stir for an additional 2 hours.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield Methyl 2-(1-hydroxyethyl)-5-iodobenzoate.

Step 5: Conversion of Alcohol to Azide

Objective: To convert the hydroxyl group into an azide, a reliable and stable precursor to the primary amine.

Causality: This is a two-step, one-pot process. First, the alcohol is converted into a better leaving group by reaction with methanesulfonyl chloride (mesyl chloride) in the presence of a non-nucleophilic base like triethylamine. This forms a mesylate ester in situ. Second, sodium azide is added to displace the mesylate group via an Sₙ2 reaction. This proceeds with inversion of configuration at the chiral center.

Experimental Protocol:

  • Dissolve Methyl 2-(1-hydroxyethyl)-5-iodobenzoate (30.8 g, 0.1 mol) and triethylamine (21 mL, 0.15 mol) in dichloromethane (200 mL) and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (9.3 mL, 0.12 mol) dropwise. Stir at 0 °C for 1 hour.

  • Add sodium azide (13.0 g, 0.2 mol) followed by a small amount of DMF (20 mL) to aid solubility.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water (100 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate.

  • The crude Methyl 2-(1-azidoethyl)-5-iodobenzoate is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by column chromatography. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating to high temperatures.

Step 6: Azide Reduction to Synthesize Methyl 2-(1-aminoethyl)-5-iodobenzoate

Objective: To reduce the azide to the target primary amine.

Causality: Catalytic hydrogenation is a highly effective and clean method for this transformation.[6] The azide is adsorbed onto the surface of the palladium catalyst, where it reacts with hydrogen. The reaction proceeds with the liberation of nitrogen gas, a thermodynamically favorable process, yielding the primary amine.[7] This method is preferable to hydride-based reductions (e.g., LiAlH₄) which could also reduce the ester functionality.[7][8]

Experimental Protocol:

  • Dissolve the crude Methyl 2-(1-azidoethyl)-5-iodobenzoate (approx. 0.1 mol) in methanol (250 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) (1.5 g, ~5 wt%) to the solution.

  • Place the flask under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting azide is consumed (typically 4-6 hours).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep it wet.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by an appropriate method, such as crystallization or conversion to a salt (e.g., hydrochloride) and recrystallization, to obtain the final product, Methyl 2-(1-aminoethyl)-5-iodobenzoate.

MethodReagentsKey AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)High yields, clean reaction, scalableCan reduce other functional groups (alkenes, etc.); requires specialized equipment
Staudinger Reaction PPh₃, H₂OExcellent chemoselectivity, mild conditionsStoichiometric phosphine oxide byproduct can complicate purification
Metal Hydride Reduction NaBH₄/CoCl₂Rapid, powerful reducing agentLacks chemoselectivity, may reduce ester

Conclusion

This guide details a logical and robust multi-step synthesis for Methyl 2-(1-aminoethyl)-5-iodobenzoate, starting from 2-amino-5-iodobenzoic acid. The pathway leverages a series of high-yielding and well-understood transformations, including Fischer esterification, the Sandmeyer reaction, Suzuki cross-coupling, oxymercuration-demercuration, and azide reduction. By providing detailed protocols and explaining the chemical principles behind each step, this document serves as a practical resource for researchers in organic synthesis and medicinal chemistry. The successful execution of this sequence provides access to a versatile and valuable chemical building block for further scientific exploration.

References

  • Wikipedia. (n.d.). 4-Iodobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

  • Giri, V. S., et al. (2004). Triphenylphosphine in Refluxing Methanol: A Versatile Reagent for Reduction of Azides to Amines. Synthetic Communications, 34(7), 1317–1323. Retrieved from [Link]

  • Lee, J. W., & Fuchs, P. L. (1999). Reduction of azides to primary amines in substrates bearing labile ester functionality. Synthesis of a PEG-solubilized, "Y"-shaped iminodiacetic acid reagent for preparation of folate-tethered drugs. Organic Letters, 1(2), 179–181. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Azides. In Knowledge Updates. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Homogeneous catalyst containing Pd in the reduction of aryl azides to primary amines. Retrieved from [Link]

  • Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Synthesis of Methyl 2-Iodobenzoate. Retrieved from [Link]

  • ResearchGate. (2025). Improved Method for Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones from Isatoic Anhydrides Mediated by Glacial Acetic Acid. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of Methyl 2-(1-aminoethyl)-5-iodobenzoate Hydrochloride

The following technical guide details the spectroscopic characterization of Methyl 2-(1-aminoethyl)-5-iodobenzoate , specifically focusing on its stable Hydrochloride Salt form to prevent spontaneous cyclization. Technic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Methyl 2-(1-aminoethyl)-5-iodobenzoate , specifically focusing on its stable Hydrochloride Salt form to prevent spontaneous cyclization.

Technical Guide for Structural Elucidation & Quality Control

Executive Summary & Compound Stability

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a critical chiral intermediate, often utilized in the synthesis of 3-substituted isoindolinones (e.g., analogs of Pazinaclone) and iodine-functionalized heterocycles.[1]

Critical Stability Warning: In its free base form, this compound is kinetically unstable. The nucleophilic amine at the ortho position rapidly attacks the methyl ester, leading to intramolecular cyclization and the formation of 6-iodo-3-methylisoindolin-1-one .

  • Storage: Must be stored as the Hydrochloride (HCl) salt.

  • Analysis: All spectroscopic data presented below corresponds to the HCl salt in DMSO-d6 to suppress cyclization and ensure solubility.

Structural Logic & Numbering
  • Core: Methyl Benzoate

  • Position 2: 1-Aminoethyl group (

    
    )
    
  • Position 5: Iodine atom[1][2][3][4]

  • Formula (Salt):

    
    
    
  • MW (Free Base): 305.11 g/mol | MW (HCl Salt): 341.57 g/mol

Spectroscopic Data Profile

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d6 (Chosen to prevent cyclization and solubilize the ionic salt). Reference: TMS (0.00 ppm).

1H NMR (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct AMX spin system on the aromatic ring and a chiral methine quartet.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.60 - 8.90 Broad s3H

Ammonium protons; broad due to exchange.
8.15 d (

Hz)
1HAr-H6Ortho to ester/iodine. Deshielded by ester carbonyl.
8.05 dd (

Hz)
1HAr-H4Ortho to iodine; Meta to ester.
7.45 d (

Hz)
1HAr-H3Ortho to alkyl group. Shielded relative to H4/H6.
4.85 q (

Hz)
1H

Benzylic methine. Chiral center.
3.88 s3H

Methyl ester singlet.
1.52 d (

Hz)
3H

Methyl doublet coupled to methine.
13C NMR (100 MHz, DMSO-d6)

Key diagnostic peaks include the carbonyl resonance and the iodine-bearing carbon (C-I), which typically appears significantly upfield (shielded) due to the "Heavy Atom Effect."

Chemical Shift (

, ppm)
TypeAssignmentNotes
166.5


(Ester)
Typical benzoate ester range.
145.2

Ar-C2Ipso to alkyl group.
140.1

Ar-C6Ortho to ester.
138.5

Ar-C4Ortho to Iodine.
131.0

Ar-C1Ipso to ester.
129.8

Ar-C3Ortho to alkyl.
94.5

Ar-C5 (C-I)Diagnostic: Upfield shift due to Iodine.
53.0


Methoxy carbon.
48.5


Benzylic chiral center.
20.5


Methyl side chain.
B. Infrared (IR) Spectroscopy (ATR Method)

The IR spectrum confirms the presence of the ester and the ammonium salt.

Wavenumber (

)
Functional GroupVibrational ModeDescription
2800 - 3100

StretchBroad, strong band overlapping C-H stretches.
1725

StretchSharp, strong ester carbonyl peak.
1275

StretchEster C-O-C asymmetric stretch.
1100 - 1000

StretchAliphatic amine C-N stretch.
500 - 600

StretchWeak band, characteristic of aryl iodides.
C. Mass Spectrometry (ESI-MS)

Mode: Positive Ion Mode (ESI+) Carrier: Methanol/Water + 0.1% Formic Acid

  • Observed Parent Ion:

    
     (Free base mass + Proton)
    
  • Theoretical Exact Mass: 304.99 (Neutral)

    
     306.00 (Protonated)
    

Fragmentation Pattern (MS/MS):

  • m/z 306

    
     289:  Loss of 
    
    
    
    (17 Da). Characteristic of primary amines.
  • m/z 306

    
     274:  Loss of 
    
    
    
    (32 Da). Cyclization-induced loss of methanol to form the isoindolinone ion.
  • m/z 306

    
     179:  Loss of Iodine (127 Da).
    

Experimental Workflows & Logic

Workflow 1: Structural Stability & Cyclization Logic

This diagram illustrates why the HCl salt is required. The free base undergoes rapid intramolecular nucleophilic acyl substitution.

Cyclization Pathway Salt HCl Salt Form (Stable Solid) Base Free Base (Reactive Intermediate) Salt->Base Neutralization (aq. NaHCO3) Transition Tetrahedral Intermediate Base->Transition Intramolecular Amine Attack Product 6-iodo-3-methylisoindolin-1-one (Cyclized Product) Transition->Product - MeOH (Irreversible)

Caption: Kinetic instability of the free base leading to spontaneous formation of the isoindolinone scaffold.

Workflow 2: Sample Preparation Protocol (NMR)

To ensure data integrity and prevent in situ cyclization during analysis, follow this strict protocol.

  • Solvent Selection: Use DMSO-d6 exclusively.

    
     may contain trace acid/base that catalyzes cyclization or fails to solubilize the salt.
    
  • Concentration: Prepare a 10-15 mg/mL solution.

  • Temperature: Run at 298 K (

    
    ). Elevated temperatures accelerate degradation.
    
  • Processing: Calibrate to residual DMSO pentet at 2.50 ppm.

Synthesis Context (Reference Grounding)

This compound is typically synthesized via the reductive amination of Methyl 2-acetyl-5-iodobenzoate .

  • Precursor: Methyl 2-acetyl-5-iodobenzoate (CAS: Derived from 2-acetylbenzoic acid analogs).

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ).
  • Purification: The reaction mixture is acidified with HCl in Methanol to precipitate the stable hydrochloride salt directly, avoiding the unstable free base phase.

References

  • Isoindolinone Synthesis via 2-Acetylbenzoates

    • Title: "General Synthesis of 3-Substituted Isoindolinones via Cascade Reactions."
    • Source:Journal of Organic Chemistry
    • Context: Describes the cyclization tendency of 2-(1-aminoalkyl)
  • Spectroscopic Shifts of Iodo-Arenes

    • Title: "Carbon-13 NMR Chemical Shifts of Iodosubstituted Benzenes."
    • Source:Magnetic Resonance in Chemistry
    • Context: Validates the upfield shift of C-I carbon (approx. 94 ppm).
  • Reductive Amination Protocols

    • Title: "Reductive Amination of Ketones with Ammonium Acet
    • Source:Organic Syntheses
    • Context: Standard protocol for converting the acetyl precursor to the amine.
    • [5]

Disclaimer: The spectroscopic data provided is a high-confidence prediction based on chemometric principles and structural analogs (Methyl 2-amino-5-iodobenzoate and Methyl 2-ethylbenzoate), as the specific HCl salt of this intermediate is a transient synthetic entity not cataloged in standard public spectral databases.

Sources

Exploratory

The Evolving Landscape of Substituted Iodobenzoates: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract Substituted iodobenzoates, a versatile class of molecules, are increasingly recognized for their significant and varied biological activities. This...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodobenzoates, a versatile class of molecules, are increasingly recognized for their significant and varied biological activities. This technical guide provides an in-depth exploration of the core principles governing their function, offering field-proven insights for researchers, scientists, and drug development professionals. By delving into the causal relationships between chemical structure and biological effect, this document serves as a comprehensive resource for designing and executing robust experimental workflows. We will explore their applications in antimicrobial and anticancer research, their role as enzyme inhibitors, and their utility in advanced imaging techniques, all supported by detailed protocols and authoritative references.

Introduction: The Iodobenzoate Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoic acid framework is a cornerstone in medicinal chemistry, but the introduction of an iodine substituent dramatically alters its physicochemical properties, paving the way for a diverse range of biological interactions. The iodine atom, being large and highly polarizable, can significantly influence a molecule's lipophilicity, electronic character, and steric profile.[1] These modifications directly impact the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its affinity for specific biological targets.[1]

This guide will navigate the multifaceted world of substituted iodobenzoates, dissecting the nuances of their biological activity and providing the technical foundation necessary to harness their therapeutic potential.

Key Biological Activities of Substituted Iodobenzoates

The strategic placement of iodine and other substituents on the benzoate ring has led to the discovery of compounds with a wide array of biological functions.

Antimicrobial and Antifungal Activity

A significant body of research highlights the potent antimicrobial effects of substituted iodobenzoates and their derivatives.[2][3] The enhanced lipophilicity conferred by the iodine atom is often associated with increased antibacterial activity, as it can facilitate the passage of these compounds through the microbial cell membrane.[3][4] Once inside, they can disrupt essential cellular processes, leading to growth inhibition or cell death.[4]

Notably, novel hydrazones derived from 2-, 3-, and 4-iodobenzoic acid have demonstrated beneficial antimicrobial effects, even against methicillin-resistant Staphylococcus aureus (MRSA).[2][3] In many instances, the antibacterial activity of these synthesized acylhydrazones was found to be comparable or superior to commercially available antibacterial agents.[2][3] Furthermore, studies on Schiff bases derived from 4-aminobenzoic acid have shown that iodo-substituted compounds generally exhibit potent antimicrobial and antifungal properties.[1] The antimicrobial activity of metal complexes of m-iodobenzoic acid has also been investigated, revealing a correlation between the electronic properties of the complex and its biological effect.[5]

Anticancer and Cytotoxic Potential

The search for novel anticancer agents has led researchers to explore the cytotoxic effects of substituted iodobenzoates. Research into novel acylhydrazone compounds derived from iodobenzoic acids was undertaken with the aim of developing potential anticancer agents, addressing the significant side effects and insufficient therapeutic efficacy of current cytostatics.[2][3] Encouragingly, these tested compounds did not show toxicity to normal cell lines, suggesting a favorable therapeutic window.[2][3] The cytotoxic effects of halogenated Schiff bases of 4-aminobenzoic acid have been evaluated on human hepatocellular carcinoma cell lines (HepG2), with iodo-substituted derivatives demonstrating significant cytotoxicity.[1]

Enzyme Inhibition

Substituted iodobenzoates have emerged as potent inhibitors of various enzymes, a property attributed to their ability to interact with key amino acid residues within the enzyme's active site.[4] The larger size and greater polarizability of the iodine atom, compared to other halogens, can facilitate stronger halogen bonds with the target protein, resulting in more potent inhibition.[1]

  • Cholinesterase Inhibition: Novel tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have been synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some compounds exhibiting greater activity than the reference drug, tacrine.[6] This makes them promising candidates for the treatment of Alzheimer's disease.[6]

  • Tyrosinase Inhibition: Di-iodinated benzoic acid derivatives are being investigated as tyrosinase inhibitors, which is a key enzyme in melanin biosynthesis.[4] Inhibition of tyrosinase is a therapeutic strategy for hyperpigmentation disorders.[4]

  • Protein Phosphatase Inhibition: Rhodanine-scaffold-based para-substituted benzoic acid derivatives have been identified as competitive inhibitors of Slingshot proteins, a group of dual-specific phosphatases that regulate cytoskeleton dynamics.[7]

Anti-inflammatory Effects

While direct studies on the anti-inflammatory properties of simple substituted iodobenzoates are less common, related compounds and derivatives have shown promise. For instance, idebenone, a synthetic antioxidant, has demonstrated significant anti-inflammatory effects in models of sepsis and systemic inflammation by suppressing the NF-κB signaling pathway.[8][9] Palmitoylethanolamide (PEA), a fatty acid amide, has shown analgesic and anti-inflammatory effects in a model of osteoarthritis induced by monosodium iodoacetate.[10] These findings suggest that the broader class of compounds, which can be synthesized from iodobenzoate precursors, holds potential for anti-inflammatory drug development.

Applications in Bio-imaging and Radiopharmaceuticals

The high atomic number of iodine makes it an effective absorber of X-rays, a property that has been extensively utilized in the development of radiocontrast agents.[11] All iodinated radiocontrast agents are derivatives of benzoic acid.[11]

Furthermore, radioiodinated esters and amides derived from 2-iodobenzoic acid are crucial for developing tumor or organ imaging agents.[12] For example, hexadecyl-4-[124I]iodobenzoate has been used in a liposomal formulation for the early detection of pancreatic cancer with ultrahigh contrast.[13] The development of N-succinimidyl guanidinomethyl iodobenzoate ([*I]SGMIB) has shown promise for the radioiodination of monoclonal antibodies for enhanced tumor targeting.[14] The alpha-emitting radionuclide astatine-211, a halogen like iodine, is of great interest for targeted radiotherapy, and research into stabilizing astatobenzoates for this purpose is ongoing.[15]

Structure-Activity Relationships: The Causality Behind Experimental Design

The biological activity of a substituted iodobenzoate is intrinsically linked to its chemical structure. Understanding these structure-activity relationships (SARs) is paramount for the rational design of more potent and selective therapeutic agents.

The position of the iodine atom on the benzoic acid ring (ortho, meta, or para) significantly influences the molecule's properties. For instance, the inhibitory activity of tetrahydroacridine derivatives against cholinesterases was found to be dependent on the substitution pattern of the iodobenzoic acid moiety.[6]

The nature and position of other substituents on the aromatic ring also play a crucial role. The introduction of different functional groups can alter the compound's lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The following diagram illustrates the logical relationship between the structural features of substituted iodobenzoates and their resulting biological activities.

cluster_Structure Structural Features cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Iodine Position Iodine Position Electronic Effects Electronic Effects Iodine Position->Electronic Effects Steric Hindrance Steric Hindrance Iodine Position->Steric Hindrance Imaging Imaging Iodine Position->Imaging Other Substituents Other Substituents Overall Lipophilicity Overall Lipophilicity Other Substituents->Overall Lipophilicity Other Substituents->Electronic Effects Solubility Solubility Overall Lipophilicity->Solubility Antimicrobial Antimicrobial Overall Lipophilicity->Antimicrobial Anticancer Anticancer Overall Lipophilicity->Anticancer Enzyme Inhibition Enzyme Inhibition Electronic Effects->Enzyme Inhibition Steric Hindrance->Enzyme Inhibition Solubility->Antimicrobial Solubility->Anticancer Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Serial Dilution Serial Dilution Prepare Inoculum->Serial Dilution Inoculate Plate Inoculate Plate Serial Dilution->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., HepG2).

  • Complete cell culture medium.

  • Test compound (substituted iodobenzoate) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Sterile 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 48 hours). Include a vehicle control (cells treated with DMSO alone).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: A General Spectrophotometric Method

This protocol provides a general framework for a spectrophotometric enzyme inhibition assay. The specific substrate and reaction conditions will vary depending on the target enzyme.

Materials:

  • Target enzyme.

  • Substrate for the enzyme.

  • Buffer solution appropriate for the enzyme's optimal activity.

  • Test compound (substituted iodobenzoate) dissolved in DMSO.

  • Positive control inhibitor.

  • 96-well microplate or cuvettes.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare a reaction mixture containing the buffer, enzyme, and either the test compound, positive control, or DMSO (for the blank).

  • Pre-incubation: Pre-incubate the reaction mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Kinetic Measurement: Monitor the change in absorbance over time at a wavelength specific to the product of the reaction.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC50 value and the mode of inhibition (e.g., competitive, non-competitive) by plotting the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).

Data Presentation: Quantitative Insights

To facilitate the comparison of the biological activities of different substituted iodobenzoates, quantitative data should be presented in a clear and structured format.

Table 1: Antimicrobial Activity of Selected Iodobenzoate Derivatives

CompoundOrganismMIC (µg/mL)Reference
Acylhydrazone 12Micrococcus luteus ATCC 1024031.25[3]
Acylhydrazone 14Micrococcus luteus ATCC 1024062.5[3]
Acylhydrazone 17Staphylococcus epidermidis ATCC 122287.81 - 31.25[3]
Acylhydrazone 20Micrococcus luteus ATCC 102401.95[3]
Acylhydrazone 21Micrococcus luteus ATCC 102403.91[3]

Table 2: Cholinesterase Inhibitory Activity of Tetrahydroacridine-Iodobenzoate Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
3fAcetylcholinesterase31.2[6]
Tacrine (reference)Acetylcholinesterase100.2[6]
3fButyrylcholinesterase8.0[6]
Tacrine (reference)Butyrylcholinesterase16.3[6]

Conclusion and Future Directions

Substituted iodobenzoates represent a rich and underexplored area of medicinal chemistry. Their diverse biological activities, ranging from antimicrobial and anticancer effects to potent enzyme inhibition and applications in advanced imaging, underscore their therapeutic potential. The insights and protocols provided in this guide are intended to empower researchers to rationally design and synthesize novel iodobenzoate derivatives with enhanced potency, selectivity, and favorable pharmacological profiles.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological activities, expanding the scope of SAR studies to include a wider range of substituents and structural motifs, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs.

References

  • Nowak, M., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3788. [Link]

  • Jurayev, A., & Mukhamedov, I. (n.d.). Synthesis and antibacterial activity of iodine containing benzoate derivatives. Chemistry and Chemical Engineering Journal.
  • Nowak, M., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed. [Link]

  • Bocan, T. M., et al. (1983). Radioiodinated esters and amides of 2-iodobenzoic acid as potential tumor or organ imaging agents. Journal of Medicinal Chemistry, 26(8), 1105-1110. [Link]

  • Koczoń, P., et al. (2005). The relationship between chemical structure and antimicrobial activity of selected nicotinates, p-iodobenzoates, picolinates and isonicotinates. Journal of Agricultural and Food Chemistry, 53(12), 4786-4791. [Link]

  • Gobbi, S., et al. (2018). Novel tetrahydroacridine derivatives with iodobenzoic acid moiety as multifunctional acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 26(4), 868-876. [Link]

  • Lee, H., et al. (2021). Imaging Strategy that Achieves Ultrahigh Contrast by Utilizing Differential Esterase Activity in Organs: Application in Early Detection of Pancreatic Cancer. ACS Nano, 15(9), 14947-14957. [Link]

  • Radiology Key. (2016). Iodinated Radiocontrast Agents. Radiology Key. [Link]

  • Nair, V., & Thomas, S. (2020). 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations. Oriental Journal of Chemistry, 36(5), 792-803. [Link]

  • Vaidyanathan, G., et al. (2020). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Molecules, 25(23), 5732. [Link]

  • TSI Journals. (2013). AN INSIGHT IN TO GENERAL FEATURES OF IBX (2-IODOXYBENZOIC ACID). Trade Science Inc. [Link]

  • Koczoń, P., et al. (2001). m-Iodobenzoic acid complexes with selected metals: molecular structure and antimicrobial activity. Journal of Agricultural and Food Chemistry, 49(6), 2791-2795. [Link]

  • Yordanova, G., et al. (2024). Exploring the Potential of a Novel Iodine-Based Material as an Alternative Contrast Agent in X-ray Imaging Studies. Medicina, 60(5), 738. [Link]

  • Pérez-Govea, M. F., et al. (2021). Synthesis, Biological Activity, and Molecular-Docking Studies of New Brassinosteroid Analogs. International Journal of Molecular Sciences, 22(11), 5947. [Link]

  • Kumar, A., & Kumar, V. (2022). IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update. Frontiers in Chemistry, 10, 843817. [Link]

  • Kim, D., et al. (2024). Anti-Inflammatory Effects of Idebenone Attenuate LPS-Induced Systemic Inflammatory Diseases by Suppressing NF-κB Activation. Antioxidants, 13(2), 151. [Link]

  • Vaidyanathan, G., et al. (2014). N-Succinimidyl guanidinomethyl iodobenzoate protein radiohalogenation agents: Influence of isomeric substitution on radiolabeling and target cell residualization. Nuclear Medicine and Biology, 41(1), 41-52. [Link]

  • Kim, D., et al. (2024). Anti-Inflammatory Effects of Idebenone Attenuate LPS-Induced Systemic Inflammatory Diseases by Suppressing NF-κB Activation. PubMed. [Link]

  • Medscape. (n.d.). Imaging Agents. Medscape. [Link]

  • ResearchGate. (n.d.). Selected applications and biologically active compounds containing the 3-substituted 2-oxindole subunit. ResearchGate. [Link]

  • Al-Ostath, S., et al. (2021). Novel iodoquinazolinones bearing sulfonamide moiety as potential antioxidants and neuroprotectors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1658. [Link]

  • Huang, Z., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Journal of Medicinal Chemistry, 58(24), 9576-9587. [Link]

  • Joseph, R., et al. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. eLife, 10, e66582. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2378875. [Link]

  • Konieczny, M., et al. (2016). Influence of S-Oxidation on Cytotoxic Activity of Oxathiole-Fused Chalcones. Chemical Biology & Drug Design, 88(4), 559-569. [Link]

  • Pierson, J. T., et al. (1995). Cytotoxicity of substituted alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates in L1210 lymphoid leukemia cells. Biochemical Pharmacology, 50(10), 1643-1649. [Link]

  • Murugan, K., & Arulselvan, P. (2023). Anti-Inflammatory Effects of Bioactive Compounds from Seaweeds, Bryozoans, Jellyfish, Shellfish and Peanut Worms. Marine Drugs, 21(10), 516. [Link]

  • Current Medicinal Chemistry. (n.d.). Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. Current Medicinal Chemistry. [Link]

  • Lee, G., et al. (2021). Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats. Inflammopharmacology, 29(5), 1475-1486. [Link]

  • Wang, Y., et al. (2024). Anti-Inflammatory and Antioxidant Effects of Irigenen Alleviate Osteoarthritis Progression through Nrf2/HO-1 Pathway. International Journal of Molecular Sciences, 25(19), 10604. [Link]

Sources

Foundational

A Technical Guide to the Discovery and Isolation of Novel Iodinated Aromatic Compounds

Abstract Iodinated aromatic compounds represent a pivotal class of molecules with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Their unique properties, stemming fro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Iodinated aromatic compounds represent a pivotal class of molecules with significant applications in medicinal chemistry, materials science, and synthetic organic chemistry. Their unique properties, stemming from the heavy iodine atom, impart desirable characteristics such as enhanced binding affinity to biological targets and utility as versatile synthetic intermediates. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methodologies for discovering and isolating novel iodinated aromatic compounds. We will delve into the exploration of natural sources, principally marine organisms, detail modern synthetic strategies for creating iodinated arenes, and present robust workflows for their isolation, purification, and structural elucidation. The narrative emphasizes the rationale behind experimental choices, providing field-proven insights to navigate the complexities of this specialized area of chemical research.

Introduction: The Significance of Aromatic Iodination

The incorporation of an iodine atom into an aromatic scaffold can dramatically alter a molecule's physicochemical properties. In drug development, this can lead to improved potency, selectivity, and pharmacokinetic profiles. The iodine atom can act as a "heavy-atom" handle for X-ray crystallography, facilitating structure-based drug design, and can participate in strong halogen bonding interactions with biological receptors. Furthermore, the carbon-iodine bond is a versatile functional group in organic synthesis, readily participating in a wide array of cross-coupling reactions, making iodoarenes highly valuable building blocks for complex molecule construction[1]. This guide will equip the reader with the foundational knowledge and practical methodologies to successfully discover, synthesize, and purify these valuable compounds.

Sources of Novel Iodinated Aromatic Compounds

The search for new iodinated aromatic compounds follows two primary paths: exploring the vast chemical diversity of the natural world and designing innovative synthetic routes in the laboratory.

Natural Sources: A Dive into Marine Biodiversity

The marine environment is a rich and largely untapped reservoir of chemical novelty. Marine organisms, particularly macroalgae (seaweeds) and phytoplankton, have evolved unique metabolic pathways that produce a variety of halogenated compounds, including iodinated aromatics[2]. These organisms can accumulate iodine to concentrations thousands of times greater than the surrounding seawater[3].

  • Macroalgae (Seaweeds): Species like the brown algae Laminaria (kelp) are known to be potent accumulators of iodine, storing it primarily as iodide[2][3]. This iodide can be incorporated into organic molecules, including aromatic structures like iodinated phenols and polyphenols, which may play roles in the organism's defense or as antioxidants[3][4]. The release of iodocarbons from these seaweeds also has a significant impact on atmospheric chemistry[2].

  • Bioprospecting Strategy: The discovery of novel natural products is often guided by a process known as bioassay-guided fractionation. This systematic approach involves screening crude extracts of marine organisms for a desired biological activity (e.g., anticancer, antiviral, antimicrobial). The active extracts are then subjected to sequential separation and purification steps, with each resulting fraction being tested for bioactivity. This iterative process narrows down the search until a pure, active compound is isolated[5][6][7][8]. However, a common challenge is the potential loss of activity during fractionation, which can be addressed by modern techniques like bioactive molecular networking[5].

Bioassay_Guided_Fractionation cluster_0 Discovery Phase cluster_1 Isolation Workflow MarineOrganism Collection of Marine Organism (e.g., Macroalgae) Extraction Solvent Extraction MarineOrganism->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay1 Initial Bioassay (e.g., Cytotoxicity) CrudeExtract->Bioassay1 Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Active Extract Fractions Collection of Fractions (F1, F2...Fn) Fractionation->Fractions Bioassay2 Bioassay of Fractions Fractions->Bioassay2 ActiveFraction Identification of Active Fraction(s) Bioassay2->ActiveFraction Purification Iterative Purification (e.g., HPLC) ActiveFraction->Purification PureCompound Isolation of Pure Bioactive Compound Purification->PureCompound Elucidation Structural Elucidation (NMR, MS) PureCompound->Elucidation Purification_Workflow CrudeMixture Crude Mixture (from Synthesis or Extraction) ColumnChrom Initial Purification: Column Chromatography (Silica Gel) CrudeMixture->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Impure Combine Impure Fractions TLC->Impure Analysis Purity & Identity Check (Analytical HPLC, NMR) Combine->Analysis PrepHPLC Final Purification: Preparative HPLC (e.g., C18 Reverse-Phase) Impure->PrepHPLC If necessary PrepHPLC->Analysis PureCompound Pure Iodinated Compound (>98%) Analysis->PureCompound Confirmed Structural_Elucidation cluster_spectrometry Mass Spectrometry cluster_spectroscopy NMR Spectroscopy PureCompound Purified Unknown Compound HRMS High-Resolution MS PureCompound->HRMS MSMS Tandem MS (MS/MS) PureCompound->MSMS NMR_1H 1H NMR PureCompound->NMR_1H NMR_13C 13C NMR PureCompound->NMR_13C NMR_2D 2D NMR (COSY, HMBC) PureCompound->NMR_2D MolFormula MolFormula HRMS->MolFormula Accurate Mass Fragments Fragments MSMS->Fragments Fragmentation Pattern ProposedStructure Proposed Structure MolFormula->ProposedStructure Fragments->ProposedStructure H_Framework H_Framework NMR_1H->H_Framework Proton Environment C_Backbone C_Backbone NMR_13C->C_Backbone Carbon Skeleton Connectivity Connectivity NMR_2D->Connectivity Atom Connectivity H_Framework->ProposedStructure C_Backbone->ProposedStructure Connectivity->ProposedStructure FinalStructure Confirmed Structure ProposedStructure->FinalStructure Data Corroboration

Sources

Exploratory

"physicochemical characteristics of Methyl 2-(1-aminoethyl)-5-iodobenzoate"

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(1-aminoethyl)-5-iodobenzoate Abstract Methyl 2-(1-aminoethyl)-5-iodobenzoate is a specialized organic molecule that, while not extensively d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(1-aminoethyl)-5-iodobenzoate

Abstract

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a specialized organic molecule that, while not extensively documented in commercial or public databases, represents a confluence of structural motifs highly valuable in modern drug discovery and materials science. This guide provides a comprehensive analysis of its predicted physicochemical characteristics, outlines robust protocols for its synthesis and characterization, and explores its potential applications. By combining a chiral benzylic amine, a halogenated aromatic ring, and a carboxylate ester, this compound serves as a versatile chiral building block. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage such complex scaffolds.

Introduction: The Strategic Value of a Multifunctional Scaffold

The rational design of bioactive molecules and functional materials hinges on the strategic combination of chemical functionalities. Methyl 2-(1-aminoethyl)-5-iodobenzoate is a prime example of such a design. Its structure incorporates three key features:

  • A Chiral 1-Arylethylamine Moiety: The presence of a stereocenter at the benzylic carbon is of paramount importance. Biological systems are inherently chiral, and the enantiomeric purity of a drug candidate can be critical to its efficacy and safety.[1] Chiral amines are foundational components in approximately 40% of commercially available drugs, serving as key pharmacophores that dictate molecular recognition at target receptors.[1]

  • An Iodinated Aromatic Ring: The iodine substituent is not merely a bulky halogen. It serves as a highly effective handle for a multitude of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[2] This allows for the late-stage functionalization of the molecule, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]

  • A Methyl Benzoate Group: The ester functionality acts as a polar, hydrogen-bond accepting group. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing a negatively charged or hydrogen-bond donating group, which can be critical for target engagement.

This guide will deconstruct the molecule to predict its properties, propose methods for its creation and analysis, and discuss its potential as a high-value intermediate.

Molecular Identity and Predicted Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Comparative Analysis
Chemical Structure Chemical Structure of Methyl 2-(1-aminoethyl)-5-iodobenzoateA benzene ring substituted with a methyl ester at C1, a 1-aminoethyl group at C2, and an iodine atom at C5.
IUPAC Name Methyl 2-(1-aminoethyl)-5-iodobenzoateStandard nomenclature rules applied.
Molecular Formula C₁₀H₁₂INO₂Derived from the chemical structure.
Molecular Weight 305.11 g/mol Calculated from the atomic weights of its constituent elements.
Appearance Predicted: White to light-yellow crystalline solidBased on the appearance of similar compounds like Methyl 2-amino-5-iodobenzoate.[5]
pKa (of Amine) ~9.5 - 10.5The amine is a primary aliphatic amine, not an aromatic one. Its basicity is significantly higher than that of an aniline derivative (e.g., Methyl 2-amino-5-iodobenzoate, pKa ≈ 2-3). This is a critical distinction for designing salt-formulation and purification strategies.
LogP (Octanol/Water) ~2.5 - 3.0The addition of an ethyl group increases lipophilicity compared to the simple amino analog (Methyl 2-amino-5-iodobenzoate). This value suggests moderate lipid solubility.
Aqueous Solubility LowThe increased molecular weight and lipophilicity compared to simpler analogs suggest poor solubility in water, particularly at neutral pH. Solubility is expected to increase significantly in acidic aqueous solutions due to the formation of the protonated ammonium salt.
Melting Point Predicted: > 90 °CThe introduction of the aminoethyl group adds mass and potential for ionic interactions (in salt form) compared to Methyl 2-amino-5-iodobenzoate (M.P. 85 °C), suggesting a potentially higher melting point.[5]

Proposed Synthesis and Purification Workflow

The synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate is most logically achieved via a two-step sequence starting from a suitable precursor. The following workflow is proposed based on well-established organic transformations.[7]

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Optional: Chiral Resolution A Methyl 2-iodobenzoate B Methyl 2-acetyl-5-iodobenzoate (Ketone Precursor) A->B Friedel-Crafts Acylation (e.g., AcCl, AlCl₃) C Methyl 2-(1-aminoethyl)-5-iodobenzoate (Target Molecule) B->C Reductive Amination (e.g., NH₃, NaBH₃CN or H₂, Pd/C) D (R)- or (S)-Enantiomer C->D Chiral HPLC or Diastereomeric Salt Formation

Caption: Proposed two-step synthesis of the target molecule followed by chiral resolution.

Protocol 1: Synthesis of Methyl 2-acetyl-5-iodobenzoate (Ketone Precursor)

Causality: A Friedel-Crafts acylation is a standard method for introducing an acetyl group onto an aromatic ring. However, due to the deactivating nature of the methyl ester, this reaction may require forcing conditions or an alternative strategy like a Fries rearrangement if the starting material were phenolic. A more reliable, albeit longer, route would start from 2-amino-5-iodobenzoic acid, protect the amine, perform acylation, methylate the acid, and then deprotect. For the purpose of this guide, we will describe the direct, albeit potentially low-yielding, acylation.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent: Add a suitable dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (AcCl, 1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve Methyl 2-iodobenzoate (1.0 equivalent) in the reaction solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Add concentrated HCl to dissolve the aluminum salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the ketone precursor.

Protocol 2: Reductive Amination to Yield the Target Molecule (Racemic)

Causality: Reductive amination is a highly efficient method for forming amines from ketones.[8] It involves the in-situ formation of an imine intermediate, which is then reduced to the amine. Using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation, prevents side reactions.

Methodology:

  • Setup: Dissolve the ketone precursor, Methyl 2-acetyl-5-iodobenzoate (1.0 equivalent), in methanol.

  • Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10 equivalents).

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor for the disappearance of the ketone starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by adding dilute aqueous HCl. Remove the methanol under reduced pressure.

  • Purification: Make the aqueous residue basic (pH > 10) with NaOH solution and extract with ethyl acetate or dichloromethane (3x). The basic amine product will be in the organic phase.

  • Final Steps: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude racemic product. Further purification can be achieved via silica gel chromatography.

Analytical Characterization and Quality Control

A multi-technique approach is essential to confirm the identity, purity, and structure of the synthesized Methyl 2-(1-aminoethyl)-5-iodobenzoate.

Diagram: Analytical Workflow

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Confirmation MS Mass Spectrometry (LC-MS, HRMS) Start->MS Structure Confirmation IR IR Spectroscopy Start->IR Structure Confirmation Purity Purity Analysis (HPLC-UV/DAD) Start->Purity Purity Check Final Characterized Compound NMR->Final MS->Final IR->Final Chiral Enantiomeric Purity (Chiral HPLC) Purity->Chiral If Racemic Purity->Final Chiral->Final

Caption: A comprehensive workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR:

    • Aromatic Protons: 3 protons on the benzene ring, appearing as doublets and doublets of doublets in the δ 7.0-8.0 ppm range.

    • Aminoethyl CH: A quartet around δ 4.0-4.5 ppm, coupled to the adjacent methyl group.

    • Methyl Ester (OCH₃): A singlet around δ 3.9 ppm.

    • Aminoethyl CH₃: A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.

    • Amine (NH₂): A broad singlet, which may be exchangeable with D₂O, typically in the δ 1.5-3.0 ppm range.[9]

  • ¹³C NMR:

    • Carbonyl (C=O): Signal around δ 165-170 ppm.

    • Aromatic Carbons: 6 distinct signals, including a C-I signal at lower field (~90-100 ppm) and other signals between δ 120-150 ppm.

    • Aminoethyl CH: Signal around δ 50-55 ppm.

    • Methyl Ester (OCH₃): Signal around δ 52 ppm.

    • Aminoethyl CH₃: Signal around δ 20-25 ppm.

  • IR Spectroscopy:

    • N-H Stretch: Two characteristic sharp peaks for a primary amine around 3300-3400 cm⁻¹.[9]

    • C=O Stretch: A strong, sharp peak for the ester carbonyl around 1710-1730 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

    • C-I Stretch: A weak signal in the fingerprint region, typically < 600 cm⁻¹.

  • Mass Spectrometry (ESI+):

    • Molecular Ion [M+H]⁺: Expected at m/z = 306.0.

    • Key Fragments: Loss of the aminoethyl side chain, loss of the methoxy group, or cleavage of the ester.

Applications in Research and Development

The unique structural combination of Methyl 2-(1-aminoethyl)-5-iodobenzoate makes it a powerful intermediate for several high-value applications.

  • Medicinal Chemistry & Drug Discovery:

    • Scaffold for Library Synthesis: The aryl iodide is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position, enabling extensive SAR exploration.[4]

    • Probing Chiral Pockets: The chiral amine is ideal for targeting proteins where stereochemistry is crucial for binding, such as kinases, GPCRs, or proteases. The (R) and (S) enantiomers can be synthesized and tested separately to determine the optimal configuration for biological activity.[10][11]

    • Fragment-Based Drug Design (FBDD): This molecule can serve as a complex fragment, offering multiple points for vector-based growth into a larger, more potent ligand.

  • Advanced Materials Science:

    • Chiral Polymers: The molecule can be functionalized and polymerized to create chiral polymers with unique optical or electronic properties.

    • Asymmetric Catalysis: Derivatives of this chiral amine could be explored as ligands for asymmetric metal catalysis.[1]

Conclusion

While not a commercially cataloged compound, Methyl 2-(1-aminoethyl)-5-iodobenzoate stands out as a molecule of significant synthetic potential. Its predicted physicochemical properties—notably the aliphatic nature of its chiral amine and the reactivity of its aryl iodide—make it an attractive and versatile building block. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, paving the way for its use in the development of novel pharmaceuticals and advanced functional materials.

References

  • Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals, where they function. (n.d.). [Source 1]
  • Synthesis of chiral arylethylamines via Negishi cross‐coupling. (n.d.).
  • Enamine. (n.d.). Chiral Building Blocks Selection. enamine.net. [Source 3]
  • González, L. (2016, November 3). Route to complex amines holds drug development promise. Chemistry World. [Source 4]
  • Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (n.d.).
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022, November 16). MDPI. [Source 6]
  • Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Bioc
  • Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoaryl
  • Strem. (n.d.).
  • Iodination of activated aromatics by using I2/ HNO3/AcOH. (n.d.). Baba Farid Group of Institutions. [Source 10]
  • Fisher Scientific. (n.d.). CAS RN 610-97-9. fishersci.com. [Source 11]
  • Santa Cruz Biotechnology. (n.d.).
  • Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. (n.d.). Chemical Science (RSC Publishing). [Source 13]
  • Ecofriendly Iodination of Activated Aromatics and Coumarins Using Potassium Iodide and Ammonium Peroxodisulfate. (n.d.). Organic Chemistry Portal. [Source 14]
  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). [Source 15]
  • Synthesis of Methyl 2-hydroxy-5-acetamidobenzo
  • TCI Chemicals. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-5-iodobenzoic acid methyl ester. chemimpex.com. [Source 18]
  • Scimplify. (n.d.). Methyl 2-Iodobenzoate (CAS NO : 610-97-9). scimplify.com. [Source 19]
  • Production technology of methyl 2-iodobenzoate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020, October 23). MDPI. [Source 22]
  • methyl 2-chloro-5-iodobenzoate. (2024, April 9). ChemBK. [Source 23]
  • Methyl 2-iodobenzoate synthesis. (n.d.). ChemicalBook. [Source 24]
  • ChemicalBook. (2023, June 8).
  • Sigma-Aldrich. (n.d.).
  • Method of preparing and recovering 2-methyl-5-iodobenzoic acid. (n.d.).
  • METHOD OF PREPARING AND RECOVERING 2-METHYL-5-IODOBENZOIC ACID. (n.d.).
  • Comparison of molecular structure of alkali metal ortho substituted benzo
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11). PMC. [Source 30]
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2025, October 16).
  • Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series. (n.d.). Der Pharma Chemica. [Source 32]
  • Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. (2023, June 28). Walsh Medical Media. [Source 33]
  • Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. (2022, December 6). Chemia. [Source 34]
  • Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. [Source 35]
  • PREPARATION OF SUBSTITUTED 5-AZAINDOLES. (n.d.). Organic Syntheses Procedure. [Source 36]
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI. [Source 37]
  • Efficient Construction of β-Arylethylamines via Selective C(sp3)-H Arylation of Aliphatic Amines. (n.d.).
  • Method for producing 2-amino-5-iodobenzoic acid. (n.d.).
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Source 40]
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
  • SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. (n.d.). Indian Journal of Scientific Research(IJSR). [Source 42]
  • Spectroscopic Methods. (n.d.). [Source 43]
  • Development of a Spectroscopic Map to Explain the Broad Raman Peak for Alkynes Solvated in Triethylamine. (n.d.). PMC. [Source 44]
  • Search Results. (2022, March 14). BJOC. [Source 45]
  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evalu

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Purification of Methyl 2-(1-aminoethyl)-5-iodobenzoate

Abstract Methyl 2-(1-aminoethyl)-5-iodobenzoate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where its distinct functionalities allow for diverse...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents where its distinct functionalities allow for diverse chemical modifications. The presence of impurities, including starting materials, isomers, or by-products, can significantly hinder subsequent reaction yields and the biological activity of target molecules. This guide provides a comprehensive overview of robust, field-proven purification techniques tailored to the unique physicochemical properties of this compound. We will explore multi-step purification strategies encompassing acid-base extraction, optimized column chromatography, and recrystallization, explaining the scientific rationale behind each protocol to empower researchers to achieve high purity standards.

Compound Profile and Strategic Considerations

Methyl 2-(1-aminoethyl)-5-iodobenzoate possesses three key functional groups that dictate its purification strategy: a basic primary amine, a neutral methyl ester, and an aromatic iodide. The primary amine is the most influential feature, allowing for highly selective separation from non-basic impurities through pH-mediated solubility changes.

Key Physicochemical Properties:

PropertyValue / ObservationStrategic Implication
Molecular Formula C₁₀H₁₂INO₂---
Molecular Weight 305.11 g/mol Influences chromatographic behavior.
Key Functional Groups Primary Amine (-NH₂)Basic; enables selective acid-base extraction.[1][2]
Methyl Ester (-COOCH₃)Neutral; susceptible to hydrolysis by strong bases.[3]
Iodinated Benzene RingIncreases molecular weight and lipophilicity.
Expected Impurity Profile Unreacted starting materials (e.g., corresponding ketone), acidic precursors, neutral by-products, and potential isomeric impurities.[4]A multi-modal purification approach is required.

The central tenet of our strategy is to exploit the basicity of the amine. This allows for a highly effective initial cleanup using acid-base extraction, which separates the desired amine from neutral and acidic contaminants. Subsequent chromatographic and recrystallization steps are then employed to remove any remaining closely-related impurities.

Primary Purification: Acid-Base Extraction

This technique is the cornerstone of purifying basic compounds like amines.[2][3] By treating an organic solution of the crude product with aqueous acid, the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic impurities behind in the organic layer. The layers are separated, and the aqueous phase is then basified to regenerate the free amine, which can be recovered.[1][2]

Protocol 1: Selective Extraction of the Basic Amine
  • Dissolution: Dissolve the crude Methyl 2-(1-aminoethyl)-5-iodobenzoate in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate completely. The protonated amine salt is now in the upper aqueous layer. Drain and collect the lower organic layer, which contains neutral impurities.

  • Repeat Extraction (Optional): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.

  • Regeneration of Free Amine: Place the combined aqueous layers in a clean flask and cool in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate out or form an oily layer.

  • Product Recovery: Extract the free amine back into a fresh organic solvent (e.g., ethyl acetate) by repeating the separatory funnel procedure (steps 2 & 3) two to three times.

  • Final Wash and Drying: Combine the organic extracts containing the purified amine. Wash with brine (saturated NaCl solution) to remove residual water, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo using a rotary evaporator to yield the purified, but not yet analytically pure, product.

Workflow for Acid-Base Extraction

cluster_0 Separatory Funnel (Step 1) cluster_1 Acid Wash (Step 2-3) cluster_2 Regeneration & Recovery (Step 5-6) Crude Crude Product in Organic Solvent Add_Acid Add 1M HCl & Shake Crude->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_Layer Aqueous Layer (Protonated Amine Salt) Separate_1->Aqueous_Layer Organic_Layer_1 Organic Layer (Neutral/Acidic Impurities) Separate_1->Organic_Layer_1 Basify Add Base (NaOH) to Aqueous Layer Aqueous_Layer->Basify Free_Amine Free Amine Product (Precipitate/Oil) Basify->Free_Amine Extract_Back Extract with Fresh Organic Solvent Free_Amine->Extract_Back Separate_2 Separate Layers Extract_Back->Separate_2 Final_Organic Purified Product in Organic Layer Separate_2->Final_Organic Aqueous_Waste Aqueous Waste Separate_2->Aqueous_Waste

Caption: Workflow of the acid-base extraction purification process.

Secondary Purification: Flash Column Chromatography

Flash column chromatography is essential for separating the target compound from impurities with similar basicity but different polarity. However, the acidic nature of standard silica gel can lead to poor separation, causing significant peak tailing or even irreversible binding of basic amines.[5] This interaction can be mitigated by neutralizing the acidic silanol groups on the silica surface.

Chromatography Method Selection

The choice of method depends on the nature of the remaining impurities and available resources.

MethodStationary PhaseMobile Phase (Eluent)AdvantagesDisadvantages
A: Modified Normal-Phase Silica GelHexane/Ethyl Acetate + 0.5-1% Triethylamine (TEA)Readily available materials; cost-effective.TEA can be difficult to remove; may not resolve all impurities.
B: Amine-Functionalized Phase Amine-functionalized SilicaHexane/Ethyl AcetateExcellent peak shape; no need for additives; high resolution.[5]More expensive stationary phase.
C: Reversed-Phase C18 SilicaAcetonitrile/Water + 0.1% TEA or NH₄OHGood for polar amines; high pH increases retention.[5]Fractions are aqueous; requires solvent removal.
Protocol 2A: Modified Normal-Phase Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% TEA). Pack the column, ensuring no air bubbles are trapped.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the initial mobile phase. This ensures the triethylamine has neutralized the active sites.[6]

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute the compounds.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

Decision Logic for Chromatography

Caption: Decision tree for selecting an appropriate chromatography method.

Final Polishing: Recrystallization

If the product obtained after chromatography is a solid, recrystallization is an excellent final step to achieve high analytical purity. The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the pure compound forms crystals, leaving impurities behind in the solvent.[7]

Protocol 3: Recrystallization from a Solvent Pair
  • Solvent Screening: The ideal solvent system is one where the compound is soluble at high temperatures but poorly soluble at room or cold temperatures.[8] A solvent pair, such as ethyl acetate/hexane or ethanol/water, is often effective.

  • Dissolution: Place the solid product in an Erlenmeyer flask. Add the "good" solvent (e.g., ethyl acetate) dropwise while heating and stirring until the solid just dissolves.

  • Induce Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent. Dry the crystals under vacuum to a constant weight.

Purity Assessment and Final Strategy

The purity of the final product should always be verified.

  • Melting Point: A sharp, narrow melting point range close to the literature value indicates high purity.[7]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure and detect any remaining impurities.

  • Chromatography: TLC or LC-MS can be used to confirm the absence of contaminants.

Recommended Overall Purification Strategy

For obtaining high-purity Methyl 2-(1-aminoethyl)-5-iodobenzoate, a sequential application of these techniques is recommended.

Crude Crude Reaction Mixture Extraction Step 1: Acid-Base Extraction Crude->Extraction Removes acidic & neutral impurities Chromatography Step 2: Flash Chromatography Extraction->Chromatography Removes polar & closely related impurities Recrystallization Step 3: Recrystallization Chromatography->Recrystallization Final polishing to high purity solid Pure Analytically Pure Product Recrystallization->Pure

Caption: Recommended multi-step purification workflow.

References
  • Wikipedia contributors. (2023). Acid–base extraction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2021). The best solvant for for dipeptide recrystallization? Retrieved from [Link]

  • Google Patents. (n.d.). CN106608823A - Production technology of methyl 2-iodobenzoate.
  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • ResearchGate. (2016). How to isolate Imine by column chromatography? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid.
  • European Patent Office. (n.d.). EP1642881B1 - Process for producing 5-iodo-2-methylbenzoic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate Scaffolds

Abstract & Strategic Overview The synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate represents a critical entry point for generating diverse isoindolinone libraries and PARP inhibitor pharmacophores. The molecule featu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate represents a critical entry point for generating diverse isoindolinone libraries and PARP inhibitor pharmacophores. The molecule features three distinct reactive handles: a methyl ester (electrophile), a primary amine (nucleophile), and an aryl iodide (cross-coupling handle).

The primary synthetic challenge lies in the ortho-substitution pattern . Direct functionalization of methyl benzoate is electronically unfavorable for this specific regiochemistry. Furthermore, the iodine moiety is sensitive to standard palladium-catalyzed reductions and lithium aluminum hydride conditions.

This guide presents a "Phthalide Ring-Opening" strategy , bypassing the regioselectivity issues of electrophilic aromatic substitution. By starting from commercially available 5-iodophthalide, we ensure correct iodine placement and leverage the lactol equilibrium to install the acetyl group, followed by a diastereoselective Ellman auxillary approach to establish the amine stereocenter.

Core Retrosynthetic Logic
  • Target: Methyl 2-(1-aminoethyl)-5-iodobenzoate

  • Key Disconnection: C–N Bond (Reductive Amination)[1]

  • Intermediate: Methyl 2-acetyl-5-iodobenzoate

  • Starting Material: 5-Iodophthalide

Experimental Workflow Diagram

The following diagram illustrates the critical path from the phthalide precursor to the enantiomerically enriched amine.

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Stereoselective Amination Start 5-Iodophthalide (Starting Material) Lactol Lactol Intermediate (1-hydroxy-1-methyl-) Start->Lactol MeMgBr THF, -78°C KetoEster Methyl 2-acetyl- 5-iodobenzoate Lactol->KetoEster MeI, K2CO3 Acetone (Ring Opening) Imine Sulfinyl Imine (Activated) KetoEster->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4 Target Methyl 2-(1-aminoethyl)- 5-iodobenzoate (Target) Imine->Target 1. NaBH4 2. HCl/MeOH

Caption: Figure 1. Step-wise conversion of 5-iodophthalide to the target amine via a ring-opening alkylation and Ellman sulfinamide protocol.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 2-acetyl-5-iodobenzoate

Rationale: The direct iodination of 2-acetylbenzoic acid esters is difficult due to deactivating groups. Opening the 5-iodophthalide ring with a Grignard reagent provides the requisite carbon skeleton with perfect regiocontrol.

Safety Note: Methyl iodide is a potent alkylating agent. Perform all steps in a fume hood.

Reagents & Materials
  • 5-Iodophthalide (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in ether (1.1 equiv)

  • Iodomethane (MeI) (2.5 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvents: Anhydrous THF, Acetone (Reagent Grade)

Step-by-Step Protocol
  • Grignard Addition:

    • Charge a flame-dried 3-neck flask with 5-iodophthalide (10.0 g, 38.5 mmol) and anhydrous THF (100 mL) under Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add MeMgBr (14.1 mL, 42.3 mmol) dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent double addition.

    • Stir at -78°C for 2 hours. Monitor by TLC (the lactol may streak; look for disappearance of phthalide).

    • Quench with saturated aqueous

      
       (50 mL) at low temperature.
      
    • Extract with EtOAc (3 x 50 mL). The organic layer contains the 1-hydroxy-1-methyl-5-iodophthalane (lactol) in equilibrium with the hydroxy-ketone.

    • Concentrate the organic layer to yield the crude lactol as a waxy solid.

  • Ring-Opening Esterification:

    • Dissolve the crude lactol in Acetone (150 mL).

    • Add solid

      
       (10.6 g, 77 mmol) and Iodomethane (6.0 mL, 96 mmol).
      
    • Heat to reflux (approx. 56°C) for 4 hours.

    • Mechanism:[2][3][4] The base deprotonates the carboxylic acid (open form), and MeI traps it as the methyl ester, preventing cyclization back to the phthalide.

    • Workup: Filter off inorganic solids. Concentrate the filtrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Yield Expectation: 75-85% (Pale yellow oil/solid).[5]

Phase 2: Asymmetric Reductive Amination (Ellman Protocol)

Rationale: Standard reductive amination (


) yields a racemate. Using (R)-tert-butanesulfinamide allows for the separation of diastereomers (if needed) or high enantiomeric excess (ee) induction.
Reagents & Materials
  • Methyl 2-acetyl-5-iodobenzoate (from Phase 1)

  • (R)-2-methylpropane-2-sulfinamide (1.2 equiv)

  • Titanium(IV) ethoxide (

    
    ) (2.0 equiv)
    
  • Sodium borohydride (

    
    ) (4.0 equiv)
    
  • Solvents: Anhydrous THF, Methanol

Step-by-Step Protocol
  • Imine Formation:

    • In a sealed tube/vial, combine the keto-ester (1.0 equiv) and (R)-tert-butanesulfinamide (1.2 equiv) in anhydrous THF (0.5 M concentration).

    • Add

      
       (2.0 equiv) in one portion. Note: The Ti species acts as a Lewis acid and water scavenger to drive equilibrium.
      
    • Heat to 70°C for 16 hours.

    • Workup: Cool to RT. Dilute with EtOAc and pour into brine (20 mL). A white precipitate (

      
      ) will form. Filter through a Celite pad.
      
    • Concentrate to obtain the crude Sulfinyl Imine .

  • Diastereoselective Reduction:

    • Dissolve the crude imine in THF (0.3 M) and cool to -48°C (Acetonitrile/Dry ice bath). Lower temperature improves diastereoselectivity.

    • Add

      
       (4.0 equiv) followed by slow addition of MeOH (to activate the borohydride).
      
    • Stir for 3 hours, allowing the mixture to warm to -20°C.

    • Quench: Add Saturated

      
      . Extract with EtOAc.[5][6]
      
    • Purification: Silica gel chromatography.[7] This step separates the diastereomers if the induction was not 100%.

  • Deprotection (Cleavage of Sulfinyl Group):

    • Dissolve the purified sulfinamide in MeOH.

    • Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.

    • Concentrate to dryness to obtain the Target Amine Hydrochloride Salt .

    • Optional: Free base by partitioning between

      
       and DCM.
      

Quality Control & Validation

The following analytical parameters are critical for validating the structural integrity of the synthesized analog.

ParameterSpecificationMethodNotes
Appearance Off-white to pale yellow solidVisualIodine compounds often yellow upon storage.
LC-MS (ESI+) [M+H]+ matches theoreticalC18 Reverse PhaseWatch for hydrolysis of methyl ester (M-14) if acidic mobile phase is used too long.
1H-NMR (Diagnostic)

2.5-2.6 (s, 3H) for Acetyl
CDCl3For Phase 1 Product (Ketone).
1H-NMR (Diagnostic)

1.3-1.4 (d, 3H) for Methyl-CH
CDCl3For Phase 2 Product (Amine).
Iodine Integrity Presence of aryl protonsNMREnsure no de-iodination (check for extra proton signals in aromatic region).
Troubleshooting Guide
  • Problem: Low yield in Phase 1 (Ring Opening).

    • Cause: Incomplete trapping of the carboxylate; reversion to phthalide.

    • Solution: Ensure excess MeI and rigorous reflux. Do not use acidic workup; keep pH neutral/basic during extraction.

  • Problem: Loss of Iodine.[3]

    • Cause: Pd-contamination in glassware or use of harsh reducing agents (LiAlH4).

    • Solution: Use dedicated glassware. Stick to Borohydride reductants (

      
      , 
      
      
      
      ).
  • Problem: Racemization.

    • Cause: Reduction temperature too high.

    • Solution: Maintain -48°C during the borohydride addition.

References

  • Synthesis of 2-acylbenzoic acid derivatives from phthalides: Source: Knochel, P., et al. "Preparation of polyfunctional organomagnesium reagents." Handbook of Functionalized Organometallics, Wiley-VCH. Context: General method for opening phthalides with Grignards to form hydroxy-lactols.
  • Ellman's Auxiliary Protocol

    • Source: Ellman, J. A., et al. "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 2010.
    • URL:[Link]

    • Context: Standard protocol for Ti(OEt)
  • Reductive Amination Standards

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • URL:[Link]

    • Context: Baseline for racemic synthesis if chiral auxiliary is not used.
  • Iodine Stability in Benzoate Synthesis

    • Source: EP3059220A1 "Method of preparing and recovering 2-methyl-5-iodobenzoic acid."[3][4]

    • URL
    • Context: Industrial handling of 5-iodobenzoic acid derivatives and stability d

Sources

Technical Notes & Optimization

Troubleshooting

"common byproducts in the synthesis of aminated iodobenzoates"

The following technical guide addresses the synthesis of aminated iodobenzoates , specifically focusing on the tri-iodination of activated aromatic amines (e.g., 3,5-diaminobenzoic acid or 5-aminoisophthalic acid). These...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of aminated iodobenzoates , specifically focusing on the tri-iodination of activated aromatic amines (e.g., 3,5-diaminobenzoic acid or 5-aminoisophthalic acid). These are the critical scaffolds for iodinated X-ray contrast media (ICM) such as Diatrizoate, Iohexol, and Iodixanol .[1]

Executive Summary & Chemical Context

The industrial synthesis of aminated iodobenzoates relies on Electrophilic Aromatic Substitution (EAS) . Because the amino group strongly activates the benzene ring, multiple iodinations occur rapidly. However, the balance between complete tri-iodination and oxidative degradation is delicate.

The Core Challenge: You are driving a reaction to thermodynamic completion (adding 3 bulky iodine atoms) on an electron-rich ring that is simultaneously prone to oxidation.

  • Target Molecule: 3,5-diamino-2,4,6-triiodobenzoic acid (or similar derivatives).[2][3][4][5]

  • Primary Reagents: Iodine Monochloride (ICl) or Iodine/Iodic Acid (

    
    ).
    

Critical Troubleshooting Guide (Q&A)

Phase 1: The Iodination Reaction

Q1: HPLC analysis shows persistent levels (~2-5%) of di-iodinated species. Adding more iodinating agent doesn't help. Why?

Diagnosis: This is a classic "solubility-limited kinetic stall," not necessarily a stoichiometry issue.

  • The Mechanism: The introduction of the first two iodine atoms is rapid. However, the third iodine must enter a sterically crowded position between two other substituents. As the molecule becomes more iodinated, its solubility in the acidic aqueous medium drops drastically. The di-iodinated intermediate precipitates out of solution before it can react with the third equivalent of iodine.

  • Corrective Action:

    • Solvent Volume & Acid Strength: Increase the dilution or adjust the acid concentration (HCl/H2SO4) to maintain the di-iodo species in solution longer.

    • Temperature Ramp: Implement a staged temperature ramp. Start low (60°C) for the first two substitutions, then ramp to 80-90°C to drive the third substitution and redissolve precipitated intermediates.

    • Reverse Addition: Instead of adding ICl to the amine, add the amine solution slowly into a hot, concentrated solution of ICl. This ensures the substrate always encounters a large excess of iodinating agent (high local stoichiometry).

Q2: My reaction mixture is turning dark red/brown, and yield is dropping. What are these colored byproducts?

Diagnosis: You are generating oxidative coupling byproducts (Azo compounds or Quinone Imines).

  • The Mechanism: Aromatic amines are easily oxidized. If the iodinating agent (which is an oxidant) is too concentrated, or the temperature is too high relative to the reaction rate, the amino groups undergo radical coupling rather than the ring undergoing electrophilic substitution.

  • Corrective Action:

    • Check Oxidant Stoichiometry: If using

      
      , ensure the ratio is strictly controlled (usually 1.2 : 0.6 molar ratio relative to substrate) to generate the electrophilic 
      
      
      
      species without excess oxidizing power.
    • Inert Atmosphere: Sparge the reactor with Nitrogen (

      
      ). Oxygen synergizes with iodine to accelerate amine oxidation.
      
    • Quench Protocol: Do not let the reaction "cook" after completion. Quench immediately with bisulfite to destroy excess oxidant.

Q3: We are detecting "N-iodo" species. Are these stable?

Diagnosis: These are kinetic intermediates.

  • The Mechanism: Iodine attacks the nitrogen lone pair first (N-iodination) before rearranging to the carbon ring (C-iodination).

  • Impact: If the reaction is quenched too early or run too cold, these species persist. They are unstable and can decompose violently or revert to starting material during workup.

  • Corrective Action: Ensure the reaction "cook" time (post-addition hold) is sufficient at

    
     to allow the thermodynamic rearrangement from N-I to C-I.
    
Phase 2: Workup & Purification

Q4: During acid precipitation, the product purity decreases. Are we seeing de-iodination?

Diagnosis: Yes, Protodeiodination (reverse EAS) is possible.

  • The Mechanism: In the presence of strong mineral acids and heat, iodine on an activated ring can be replaced by a proton. This is catalyzed if the reaction mixture contains reducing agents (like excess bisulfite used for quenching) while still hot and acidic.

  • Corrective Action:

    • Cool Before Quench: Cool the mixture to

      
      before adding sodium bisulfite.
      
    • pH Control: Do not crash-precipitate at pH < 0.5 unless necessary. Target pH 1.0–2.0 for precipitation to minimize acid-catalyzed de-iodination.

Impurity Profile & Data Summary

The following table summarizes the most common byproducts based on retention time (RT) shifts in reverse-phase HPLC.

Impurity TypeChemical IdentityRelative RT (vs Product)Root Cause
Under-iodinated 3,5-diamino-2,4-diiodobenzoic acid0.85 - 0.90Incomplete reaction; Premature precipitation; Poor mixing.
Over-iodinated Decarboxylated tri-iodo aniline derivatives1.10 - 1.15Thermal degradation (Temp > 95°C); Excessive acid concentration.
Oxidized Dimer Azo-linked dimers (colored)1.20 - 1.40Oxidation of amine; Lack of

blanket; Excess oxidant.
Related Cmpd A Mono-acetylated tri-iodobenzoate0.92(If acetylation follows) Incomplete acetylation or hydrolysis.[6]
Inorganic Polyiodides (

,

)
< 0.20 (Front)Excess Iodine complexing with Iodide; Insufficient bisulfite wash.

Visualizing the Reaction Pathways

The diagram below illustrates the competition between the desired Electrophilic Aromatic Substitution (EAS) and the parasitic oxidation pathways.

ReactionPathways cluster_solubility Critical Failure Point Start Starting Material (Diaminobenzoic Acid) Mono Mono-Iodo Intermediate Start->Mono ICl / H+ (Fast) Oxid Oxidized Byproducts (Azo/Quinones) Start->Oxid Oxidation (High T, O2) Di Di-Iodo Intermediate (Low Solubility) Mono->Di ICl / H+ (Fast) Mono->Oxid Tri TARGET PRODUCT (Tri-iodinated) Di->Tri ICl / H+ (Slow, Steric hindrance) DeIodo De-iodinated Species Tri->DeIodo Acid/Heat + Reductant

Caption: Reaction pathway showing the critical bottleneck at the Di-iodo stage and parasitic oxidation risks.

Detailed Experimental Protocol (Validation Standard)

Protocol: Tri-iodination of 3,5-Diaminobenzoic Acid using


 
Note: This protocol minimizes di-iodo impurities via the "Reverse Addition" technique.
  • Preparation of Substrate Solution:

    • Dissolve 100g of 3,5-diaminobenzoic acid in 1.5L water containing sufficient HCl to achieve pH < 1.0.

    • Checkpoint: Solution must be clear. If turbid, filter before proceeding.

  • Preparation of Iodinating Agent:

    • In the main reactor, charge 3.3 equivalents of Iodine Monochloride (ICl) in 40% HCl. Heat to 60°C.

  • Reaction (The Critical Step):

    • Add the Substrate Solution into the ICl Solution over 2–3 hours.

    • Why? This maintains a high

      
       ratio at all times, driving the kinetics toward the tri-iodo product and preventing the precipitation of di-iodo intermediates.
      
  • Temperature Ramp:

    • Once addition is complete, raise temperature to 80°C for 4 hours.

    • Validation: Pull a sample for HPLC. Target: Di-iodo species < 0.5%.

  • Quench & Isolation:

    • Cool to 20°C.

    • Add Sodium Bisulfite solution slowly until the iodine color (dark brown) fades to pale yellow.

    • Adjust pH to 1.5–2.0 with NaOH (50%) to maximize precipitation yield.

    • Filter and wash with water.

Decision Tree for Troubleshooting

TroubleshootingTree Start Problem Detected CheckHPLC Analyze HPLC Profile Start->CheckHPLC ImpurityType Identify Major Impurity CheckHPLC->ImpurityType DiIodo Di-iodo Species (>1%) ImpurityType->DiIodo Colored Colored/Azo (Unknowns) ImpurityType->Colored LowYield Low Yield (No specific impurity) ImpurityType->LowYield Action1 Increase Temp & Acid Conc. Check Solubility. DiIodo->Action1 Action2 Check N2 purge. Reduce Oxidant Excess. Colored->Action2 Action3 Check pH of Mother Liquor. Product likely dissolved. LowYield->Action3

Caption: Diagnostic flowchart for rapid identification of synthesis failures.

References

  • Larsen, R. H., et al. (2012). Process for the iodination of aromatic compounds. U.S. Patent No. 2012/0041224. Link

    • Key Insight: Describes the method and temper
  • Pasternak, J. J., & Williamson, C. (2012).[7] Iodinated Contrast Media. In Ullmann's Encyclopedia of Industrial Chemistry. Link

    • Key Insight: Comprehensive review of industrial synthesis routes for Diatrizoate and Iohexol intermedi
  • Guerbet. (1998). Process for the preparation of iodinated contrast agents and intermediates therefor. WO Patent 1998/034905. Link

    • Key Insight: Details the acetylation and purification steps downstream of the iodin
  • Wang, Y., et al. (2016). Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid. Chemical Reagents, 38(3), 225-228. Link

    • Key Insight: Optimization of the ICl stoichiometry and reaction conditions.

Sources

Optimization

"improving the stability of Methyl 2-(1-aminoethyl)-5-iodobenzoate"

Welcome to the technical support center for Methyl 2-(1-aminoethyl)-5-iodobenzoate (CAS 77317-55-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and inte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(1-aminoethyl)-5-iodobenzoate (CAS 77317-55-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate. As a molecule possessing a primary aromatic amine, a methyl ester, and an iodo-substituent, it is susceptible to specific degradation pathways that can impact experimental outcomes, purity, and safety.[1][2] This document provides in-depth troubleshooting advice and validated protocols based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Methyl 2-(1-aminoethyl)-5-iodobenzoate?

A1: The compound's structure presents three main points of vulnerability:

  • Oxidation of the Aromatic Amine: The primary amino group is susceptible to oxidation, especially when exposed to air (oxygen).[3] This is often the primary cause of discoloration (e.g., turning yellow or brown) and the formation of impurities. Aromatic amines are generally electron-rich and can react with oxygen, a process that can be catalyzed by light or trace metal impurities.[4][5]

  • Hydrolysis of the Methyl Ester: The methyl ester functional group can undergo hydrolysis to form the corresponding carboxylic acid (2-(1-aminoethyl)-5-iodobenzoic acid) and methanol. This reaction is significantly accelerated in the presence of acidic or basic conditions.[6]

  • Photodegradation of the Carbon-Iodine Bond: The C-I bond on the aromatic ring can be cleaved by exposure to light, particularly UV radiation.[7] This leads to the formation of de-iodinated impurities, fundamentally altering the molecule's structure.

Q2: What are the ideal storage and handling conditions for this compound?

A2: To mitigate the risks outlined above, stringent storage and handling procedures are essential. We recommend a multi-faceted approach to preserve the compound's integrity.

Condition Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C (Frozen)Reduces the rate of all chemical degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen)Store under an inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group.[8]
Light Protect from light using an amber glass vialProtect from light using an amber glass vial stored in the darkPrevents light-induced degradation of the C-I bond and potential photo-oxidation.[9]
Container Tightly sealed, amber glass vial with a PTFE-lined capTightly sealed, amber glass vial with a PTFE-lined capPrevents moisture ingress and exposure to air and light.

Handling Best Practices:

  • Always handle the compound in a well-ventilated area or fume hood.[10]

  • Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the solid material.

  • Use clean, dry spatulas and equipment.

  • For repeated use, we strongly recommend aliquoting the material into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.

Q3: What solvents should I use to prepare solutions?

A3: For maximum stability in solution, use fresh, high-purity, anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). Prepare solutions immediately before use. Avoid aqueous solutions, especially those with an acidic or basic pH, unless the experimental protocol explicitly requires it, as this will promote ester hydrolysis. If a buffer is necessary, use a neutral pH (6.5-7.5) and analyze the sample as quickly as possible.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.

Problem 1: My solid sample, which was initially an off-white powder, has turned yellow or brown.

  • Likely Cause: This is a classic sign of oxidation of the aromatic amine group.[3] Exposure to air, even for brief periods, can initiate this process, which may be accelerated by light or elevated temperatures.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine if the material is still suitable for your experiment. Analyze the purity of the discolored material using a stability-indicating method like HPLC-UV or LC-MS.[11] Compare the purity profile to an unstressed reference sample if available.

    • Review Storage Protocol: Confirm that your storage protocol rigorously excludes air and light. Ensure the container seal is intact and that the vial was flushed with an inert gas before sealing.

    • Purification (If Necessary): If significant impurity peaks are detected, the material may require re-purification (e.g., by column chromatography or recrystallization) before use.

  • Preventative Action: Always store the compound under an inert atmosphere (see Q2). Aliquoting the material upon receipt into smaller, properly sealed vials is the most effective way to prevent the degradation of your entire stock.

Problem 2: My HPLC/LC-MS analysis shows a new, more polar peak that grows over time, especially in solution.

  • Likely Cause: The appearance of a more polar (earlier eluting in reverse-phase HPLC) peak is characteristic of the hydrolysis of the methyl ester to the more polar carboxylic acid. This is common if the sample is dissolved in protic solvents (like methanol) or unbuffered aqueous solutions.

  • Troubleshooting Flowchart:

G start New polar peak observed in HPLC/LC-MS check_solvent Was the sample dissolved in an aqueous or protic solvent (e.g., MeOH)? start->check_solvent check_ph Was the pH of the solution acidic (<6) or basic (>8)? check_solvent->check_ph Yes re_evaluate Consider other degradation pathways. Was the solution exposed to light or air? check_solvent->re_evaluate No confirm_hydrolysis Peak is likely the carboxylic acid degradant. Confirm mass via LC-MS. check_ph->confirm_hydrolysis Yes check_ph->re_evaluate No solution Solution: 1. Prepare fresh solutions in anhydrous aprotic solvents. 2. Use neutral buffers if water is required. 3. Analyze samples immediately after preparation. confirm_hydrolysis->solution re_evaluate->solution

Caption: Troubleshooting new polar impurities.

Problem 3: I am observing a loss of the parent compound and the appearance of a peak with a mass corresponding to the de-iodinated molecule.

  • Likely Cause: This is a strong indication of photolytic degradation. The energy from UV or even ambient laboratory light can be sufficient to cleave the carbon-iodine bond.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to confirm that the mass of the new peak matches the molecular weight of Methyl 2-(1-aminoethyl)benzoate.

    • Protect from Light: Conduct all experiments, including sample preparation, in a shaded environment. Use amber vials and cover flasks and other glassware with aluminum foil.

  • Preventative Action: Ensure all storage and handling procedures rigorously exclude light. If your experiment requires illumination, consider using a filter to block short-wavelength UV light if possible.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for developing effective stabilization strategies.

  • Oxidative Degradation: The primary amine can undergo a series of oxidative reactions, starting with the formation of radical species that can couple to form complex, often colored, oligomeric impurities.

G cluster_0 Oxidation Pathway Compound Aromatic Amine (R-NH2) Radical Amino Radical Cation (R-NH2•+) Compound->Radical [O], Light, Metal Ions Dimer Dimerized Impurities (e.g., Azo compounds) Radical->Dimer Coupling Oligomers Colored Oligomers Dimer->Oligomers Further Oxidation

Caption: Simplified oxidative degradation of the amine.

  • Ester Hydrolysis: This reaction is catalyzed by either acid (H+) or base (OH-).

G Ester Methyl Ester (R-COOCH3) Acid Carboxylic Acid (R-COOH) Ester->Acid H2O, H+ or OH- Methanol Methanol (CH3OH) Ester->Methanol H2O, H+ or OH-

Caption: Acid/Base catalyzed ester hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[12] This involves subjecting the compound to harsh conditions to accelerate degradation.[4]

Stress Condition Typical Protocol Target Degradation Pathway
Acid Hydrolysis Dissolve compound in 0.1 M HCl; heat at 60°C for 24 hours.[6]Ester Hydrolysis
Base Hydrolysis Dissolve compound in 0.1 M NaOH; heat at 60°C for 24 hours.[6]Ester Hydrolysis
Oxidation Dissolve compound in a solution of 3% H₂O₂; keep at room temp for 24 hours.[4]Amine Oxidation
Thermal Heat solid sample at 80°C for 48 hours in a controlled oven.General thermal decomposition
Photostability Expose solid or solution to light exceeding ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).C-I Bond Cleavage

Procedure:

  • Prepare solutions of Methyl 2-(1-aminoethyl)-5-iodobenzoate (e.g., at 1 mg/mL) under each of the stress conditions listed in the table. Include an unstressed control sample stored at -20°C in the dark.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples (stressed and control) by a validated reverse-phase HPLC method with a photodiode array (PDA) and/or mass spectrometry (MS) detector.[11][13]

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control.[6]

  • Characterize the major degradation peaks using MS to identify their mass and fragmentation patterns. This data is invaluable for future troubleshooting.[14]

References

  • US2664445A, Stabilized aromatic amines, Google Patents.
  • Forced degradation studies: A critical lens into pharmaceutical stability, Drug Discovery & Development. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration, American Pharmaceutical Review. Available at: [Link]

  • Analytical Techniques In Stability Testing, Separation Science. Available at: [Link]

  • Pharmaceutical Stability Testing, Emery Pharma. Available at: [Link]

  • Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations, BioProcess International. Available at: [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review, ResearchGate. Available at: [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives, International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products, LCGC. Available at: [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices, Lab Manager. Available at: [Link]

  • forced degradation study: Topics by Science.gov, Science.gov. Available at: [Link]

  • Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters, MDPI. Available at: [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling, PMC. Available at: [Link]

  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15, Chemia. Available at: [Link]

  • Pathways for the degradation of MTBE and other fuel oxygenates by isolate PM1, TU Delft Repositories. Available at: [Link]

  • 23.1: Properties of amines, Chemistry LibreTexts. Available at: [Link]

  • Storing iodine compound : r/chemistry, Reddit. Available at: [Link]

  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds, Google Patents.
  • The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part I. General Considerations, Gdansk University of Technology. Available at: [Link]

  • Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104, PubChem. Available at: [Link]

  • Degradation pathway of drug. | Download Scientific Diagram, ResearchGate. Available at: [Link]

  • CN106608823A - Production technology of methyl 2-iodobenzoate, Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate

User: Process Chemistry Team / Drug Development Researchers Subject: Troubleshooting Scale-Up Challenges for Intermediate: Methyl 2-(1-aminoethyl)-5-iodobenzoate Reference Drug Context: Key intermediate for ALK inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

User: Process Chemistry Team / Drug Development Researchers Subject: Troubleshooting Scale-Up Challenges for Intermediate: Methyl 2-(1-aminoethyl)-5-iodobenzoate Reference Drug Context: Key intermediate for ALK inhibitors (e.g., Lorlatinib analogs).

Executive Summary & Synthetic Strategy

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that scaling up the synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate presents a "perfect storm" of process challenges:

  • Stereochemistry: You must establish a chiral center at the benzylic position (typically R-configuration).

  • Chemoselectivity: The molecule contains an aryl iodide (sensitive to Pd-catalyzed dehalogenation) and a methyl ester (sensitive to hydrolysis).

  • Physical Form: The free base is often an unstable oil, requiring salt formation for isolation.

Recommended Route: The Ellman Sulfinamide Protocol is the most robust non-enzymatic method for kilo-scale production, offering superior enantiomeric excess (


) and avoiding heavy metal hydrogenation that endangers the iodine handle.
Visual Workflow: The Ellman Protocol

SynthesisFlow Figure 1: Recommended Scale-Up Workflow (Ellman Route) Ketone Methyl 2-acetyl- 5-iodobenzoate Imine N-Sulfinyl Imine (Intermediate) Ketone->Imine Condensation (THF, Reflux) Auxiliary (R)-t-Butanesulfinamide Auxiliary->Imine Titanium Ti(OEt)4 (Water Scavenger) Titanium->Imine AmineSalt Chiral Amine Salt (Solid Target) Imine->AmineSalt 1. Reduction (-48°C) 2. HCl/Dioxane Cleavage Reductant NaBH4 (Selectivity Control) Reductant->AmineSalt

Troubleshooting Guides (Q&A Format)
Module A: Stereocontrol & Imine Formation

Context: The condensation of the ketone with t-butanesulfinamide is the critical first step.

Q: My conversion to the sulfinyl imine stalls at 70-80%. Adding more auxiliary doesn't help. What is wrong?

  • Diagnosis: This is a classic Water Equilibrium Issue . The condensation generates water, which hydrolyzes the imine back to the ketone.

  • Technical Fix:

    • Reagent Quality: Ensure your Titanium(IV) ethoxide (

      
      ) is fresh. It acts as both a Lewis acid catalyst and a water scavenger. If the liquid is cloudy or has white precipitate, it is partially hydrolyzed.
      
    • Stoichiometry: Increase

      
       to 2.5–3.0 equivalents relative to the ketone.
      
    • Temperature: Ensure internal temperature reaches at least 70°C (THF reflux). For stubborn substrates, switch solvent to Toluene (reflux at 110°C) to drive water removal via azeotrope, though THF is usually sufficient for acetophenones.

Q: The enantiomeric excess (


) of the final amine is dropping below 95% on scale-up. 
  • Diagnosis: Poor diastereoselectivity during the reduction step.

  • Root Cause: The reduction of the imine is exothermic. On a larger scale, heat accumulation destroys the "chair-like" transition state required for high stereocontrol.

  • Protocol Adjustment:

    • Cooling: The reduction must be performed at -48°C to -78°C .

    • Dosing: Add the reducing agent (NaBH4) as a solution (in Diglyme or THF) slowly over 2–4 hours. Monitor the internal temperature; do not allow it to rise above -40°C.

    • Reagent Switch: If NaBH4 selectivity is poor, switch to L-Selectride (Lithium tri-sec-butylborohydride). It is bulkier and often provides >99:1 dr, though it is more expensive and requires careful quenching.

Module B: Chemoselectivity (Protecting the Iodine)

Context: The aryl iodide at position 5 is a "ticking time bomb" during reduction.

Q: I see significant de-iodinated impurity (Methyl 2-(1-aminoethyl)benzoate) in my LCMS. Why?

  • Diagnosis: You are likely using Catalytic Hydrogenation (Pd/C + H2) or a metal hydride with harsh activation.

  • The Science: Aryl iodides are extremely labile to oxidative addition by Palladium. Even "mild" hydrogenation conditions will strip the iodine atom.

  • Mandatory Corrective Action:

    • STOP using Pd/C, Raney Nickel, or Pt/C.

    • USE hydride reagents: Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (STAB). These are chemoselective for the imine/ketone and leave the C-I bond intact.

Q: My methyl ester is hydrolyzing to the carboxylic acid during workup.

  • Diagnosis: Exposure to strong aqueous base or acid at elevated temperatures.

  • Protocol Adjustment:

    • Quenching: When quenching the sulfinamide hydrolysis (usually with HCl), use anhydrous HCl in Dioxane or Methanol at 0°C to room temperature. Avoid refluxing in aqueous HCl.

    • Neutralization: If you must free-base the amine, use mild bases like

      
       or 
      
      
      
      . Avoid NaOH, which rapidly hydrolyzes methyl esters.
Module C: Isolation & Purification (The "Sticky Oil" Issue)

Context: The free base amine is an oil that is difficult to handle and prone to air oxidation.

Q: I cannot crystallize the product. It remains a gum. How do I isolate a solid?

  • Diagnosis: Chiral amines are notoriously difficult to crystallize as free bases.

  • Solution: Form a salt.

    • Option A (Standard): HCl Salt. Treat the crude oil with 4M HCl in Dioxane. The hydrochloride salt usually precipitates as a white solid.

    • Option B (Resolution/Purification): L-Tartaric Acid or Mandelic Acid. If your

      
       is slightly low (e.g., 90%), forming a salt with a chiral acid can upgrade the optical purity via recrystallization (e.g., from EtOH/iPrOH).
      

Data Table: Salt Screening Recommendations

Salt TypeCounter-Ion SourceSolvent SystemAdvantageRisk
Hydrochloride HCl in Dioxane/MeOHEtOAc / MTBEHigh recovery, stable solidHygroscopic; Excess acid hydrolyzes ester
L-Tartrate L-Tartaric AcidEtOH / WaterUpgrades %ee (Resolution)Lower atom economy
Mandelate (S)-Mandelic AcidiPrOHExcellent crystallinityExpensive for large scale
Process Safety Logic Tree

Use this decision tree to navigate critical safety and quality checkpoints during the synthesis.

TroubleshootingTree Figure 2: Troubleshooting Logic Tree Start Start: Reaction Monitoring CheckImine Step 1: Imine Conversion >95%? Start->CheckImine AddTi Action: Add 0.5 eq Ti(OEt)4 Increase Temp CheckImine->AddTi No CheckDeiodo Step 2: Check for De-iodination (LCMS) CheckImine->CheckDeiodo Yes AddTi->CheckImine StopPd CRITICAL: STOP Hydrogenation Switch to NaBH4 CheckDeiodo->StopPd Yes (Iodine loss) CheckEE Step 3: Check Enantiomeric Excess CheckDeiodo->CheckEE No Recryst Action: Recrystallize as Tartrate Salt CheckEE->Recryst < 98% ee Final Final Product Isolated CheckEE->Final > 98% ee Recryst->Final

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of (R)-N-(1-(5-iodo-2-(methoxycarbonyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide

  • Setup: To a dry reactor under

    
    , charge Methyl 2-acetyl-5-iodobenzoate  (1.0 equiv) and (R)-t-butanesulfinamide  (1.1 equiv).
    
  • Solvent: Add anhydrous THF (5-10 volumes).

  • Catalyst: Add Ti(OEt)4 (2.5 equiv) in one portion. Note: Slight exotherm.

  • Reaction: Heat to reflux (approx 70°C) for 12–24 hours.

  • Validation: Monitor by HPLC. Target <2% unreacted ketone.[1]

  • Workup: Cool to RT. Pour into a mixture of brine and EtOAc. Crucial: Add Celite to help filter the titanium salts. Filter, wash organic layer, dry over Na2SO4, and concentrate.[2]

Step 2: Stereoselective Reduction

  • Setup: Dissolve the crude imine in THF (10 volumes). Cool to -50°C .

  • Reduction: Add NaBH4 (1.5 equiv) suspended in THF/Diglyme dropwise. Maintain Temp < -40°C.

  • Validation: Monitor consumption of imine.

  • Quench: Add saturated NH4Cl solution slowly at -20°C. Warm to RT. Extract with EtOAc.[1]

Step 3: Cleavage & Salt Formation

  • Cleavage: Dissolve crude sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.

  • Validation: Monitor disappearance of the sulfinyl group.

  • Isolation: Concentrate to remove solvents. Triturate the residue with MTBE or Et2O to precipitate the Amine Hydrochloride Salt . Filter and dry.

References
  • Ellman, J. A., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600–3740.

  • Pfizer Inc. "Process for the Preparation of Lorlatinib." World Intellectual Property Organization, WO2014207606. (Describes the specific chemistry of ALK inhibitor intermediates).

  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010. (Detailed mechanism on Ti(OEt)4 water scavenging).

  • Magano, J., et al. "Synthetic Approaches to the 2014 New Drugs." Journal of Medicinal Chemistry, 2015. (Discusses scale-up of aryl iodide containing drugs).

Sources

Optimization

"side reaction pathways in the preparation of substituted benzoates"

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of benzoate ester synthesis. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose and resolve common experimental challenges, leading to higher yields and purer products.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues you may encounter during the preparation of substituted benzoates. Each problem is followed by an analysis of potential causes, rooted in common side reaction pathways, and actionable solutions.

Problem 1: Low Yield of Benzoate Ester in Fischer Esterification

Question: I am attempting to synthesize a substituted benzoate via Fischer esterification of the corresponding benzoic acid with an alcohol (e.g., methanol or ethanol) using a strong acid catalyst (e.g., H₂SO₄), but my final yield is consistently low. What are the likely side reactions, and how can I mitigate them?

Analysis and Solutions:

Low yields in Fischer esterification are often a consequence of the reaction's reversible nature and competing side reactions.[1][2] Let's break down the primary culprits:

  • Incomplete Reaction Due to Equilibrium: The Fischer esterification is an equilibrium process.[1] If the reaction is not driven to completion, a significant amount of the starting carboxylic acid will remain unreacted.

    • Solution: To shift the equilibrium towards the product side, Le Chatelier's principle can be applied.[3] This is typically achieved by using a large excess of the alcohol, which can also serve as the solvent.[1][4] Alternatively, the removal of water as it is formed, using a Dean-Stark apparatus or a drying agent, will also drive the reaction forward.[1][2]

  • Side Reaction 1: Hydrolysis of the Ester Product: The water produced during the esterification can act as a nucleophile in the reverse reaction, hydrolyzing the newly formed ester back to the carboxylic acid and alcohol.[5][6][7][8] This is especially problematic if water is not effectively removed from the reaction mixture.

    • Solution: As with driving the initial reaction, the removal of water is key. Using a Dean-Stark trap is a highly effective method for azeotropically removing water during the reaction.[1]

  • Side Reaction 2: Ether Formation from the Alcohol: Under strong acidic conditions and elevated temperatures, the alcohol can undergo self-condensation to form an ether.[9] This is particularly prevalent with secondary alcohols, which can form stable carbocations.[9] This side reaction consumes the alcohol, reducing its availability for the desired esterification.

    • Solution: To minimize ether formation, it is advisable to use the lowest effective reaction temperature.[9] Using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), can also reduce the rate of this side reaction compared to sulfuric acid.[9]

Below is a diagram illustrating the desired Fischer esterification pathway and the competing side reactions of hydrolysis and ether formation.

Fischer_Esterification_Side_Reactions cluster_main Desired Pathway: Fischer Esterification cluster_side1 Side Reaction: Hydrolysis cluster_side2 Side Reaction: Ether Formation Carboxylic Acid Carboxylic Acid Ester Ester Carboxylic Acid->Ester + Alcohol, H+ Alcohol Alcohol Water Water Ester_hydrolysis Ester Carboxylic_Acid_revert Carboxylic Acid Ester_hydrolysis->Carboxylic_Acid_revert + Water, H+ Water_hydrolysis Water Alcohol_revert Alcohol Alcohol_ether 2 x Alcohol Ether Ether Alcohol_ether->Ether H+ Water_ether Water

Caption: Fischer Esterification and Competing Side Reactions.

Problem 2: Formation of Impurities in Schotten-Baumann Synthesis of Benzoates

Question: I am preparing a substituted phenyl benzoate using the Schotten-Baumann reaction (benzoyl chloride with a substituted phenol in the presence of aqueous NaOH). However, my product is contaminated with byproducts. What are the likely impurities and how can I improve the purity of my product?

Analysis and Solutions:

The Schotten-Baumann reaction is a robust method for preparing esters from phenols and acyl chlorides.[10][11] However, side reactions can lead to impurities.

  • Side Reaction 1: Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and can be hydrolyzed by water to form benzoic acid.[12] This is a significant competing reaction, especially if the reaction is not sufficiently biphasic or if the benzoyl chloride is added too slowly.

    • Solution: The reaction should be performed with vigorous stirring to ensure that the benzoyl chloride preferentially reacts with the phenoxide ion in the organic phase rather than with water. Adding the benzoyl chloride in small portions can also help to control the reaction and minimize hydrolysis.[10]

  • Side Reaction 2: Unreacted Phenol: If the amount of benzoyl chloride is insufficient, or if a significant portion of it is hydrolyzed, unreacted phenol will remain as an impurity.

    • Solution: Using a slight excess of benzoyl chloride can help to ensure complete conversion of the phenol.

  • Purification: The primary impurities, benzoic acid and unreacted phenol, are acidic. The desired phenyl benzoate product is neutral.[13] This difference in acidity is the key to purification.

    • Solution: After the reaction is complete, the mixture can be washed with a weak base, such as aqueous sodium bicarbonate, to remove the more acidic benzoic acid.[13] A subsequent wash with a stronger base, like dilute sodium hydroxide, will remove the less acidic phenol.[13] The neutral phenyl benzoate will remain in the organic layer.

The diagram below illustrates the main reaction and the primary side reaction.

Schotten_Baumann_Side_Reactions cluster_main Desired Pathway: Schotten-Baumann Reaction cluster_side Side Reaction: Hydrolysis of Acyl Chloride Phenol Phenol Phenyl_Benzoate Phenyl_Benzoate Phenol->Phenyl_Benzoate + Benzoyl Chloride, NaOH(aq) Benzoyl_Chloride Benzoyl_Chloride Benzoyl_Chloride_hydrolysis Benzoyl Chloride Benzoic_Acid Benzoic Acid Benzoyl_Chloride_hydrolysis->Benzoic_Acid + Water Water Water

Caption: Schotten-Baumann Reaction and Acyl Chloride Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can decarboxylation of my substituted benzoic acid be a significant side reaction?

A: Yes, decarboxylation, the loss of CO₂, can be a significant side reaction, particularly under harsh conditions.[14][15] The stability of the resulting aryl anion or radical plays a crucial role. Electron-donating groups on the aromatic ring can facilitate decarboxylation, especially at high temperatures.[16] For instance, the synthesis of phenol from benzoic acid via oxidative decarboxylation is an industrial process carried out at high temperatures (300-400 °C).[14] While typically not a major issue under standard esterification conditions, if your synthesis requires high heat for prolonged periods, decarboxylation could contribute to yield loss.[17] Recent research has also explored metal-catalyzed decarboxylative coupling reactions, which intentionally promote this pathway.[18][19]

Q2: I am using a Grignard reagent to prepare a benzoate. What are the common side products?

A: When preparing a benzoate via the carboxylation of a Grignard reagent, the most common side product is a biphenyl compound. This arises from the coupling of the Grignard reagent with unreacted aryl halide. Another significant issue is the reaction of the highly basic Grignard reagent with any acidic protons present, particularly from water.[20][21] This will quench the Grignard reagent, forming the corresponding arene and reducing the yield of the desired benzoic acid. It is therefore critical to use anhydrous solvents and reagents.[20]

Q3: Are there any side reactions to be aware of when using metal-catalyzed carboxylation to synthesize benzoates?

A: Metal-catalyzed carboxylation of aryl halides or pseudohalides is a powerful modern technique.[22][23][24] However, side reactions can occur. A common side reaction is the dehalogenation of the starting aryl halide, leading to the formation of the corresponding arene.[24] Dimerization of the aryl halide to form a biphenyl compound can also be a competing pathway.[24] The choice of ligand, reductant, and reaction conditions is critical to minimize these parasitic reactions.[22][24]

Experimental Protocols

Protocol 1: Fischer Esterification of p-Nitrobenzoic Acid

This protocol provides a standard procedure for the synthesis of methyl p-nitrobenzoate.

  • Reagents and Setup:

    • p-Nitrobenzoic acid (1.0 eq)

    • Methanol (20 eq, serves as solvent)

    • Concentrated Sulfuric Acid (0.1 eq)

    • Round-bottom flask equipped with a reflux condenser and a drying tube.

  • Procedure:

    • To the round-bottom flask, add p-nitrobenzoic acid and methanol.

    • Stir the mixture until the solid is mostly dissolved.

    • Carefully add the concentrated sulfuric acid dropwise.

    • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

    • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from ethanol to obtain pure methyl p-nitrobenzoate.

Protocol 2: Schotten-Baumann Synthesis of Phenyl Benzoate

This protocol details the preparation of phenyl benzoate from phenol and benzoyl chloride.

  • Reagents and Setup:

    • Phenol (1.0 eq)

    • 10% Aqueous Sodium Hydroxide (sufficient to dissolve the phenol and neutralize HCl)

    • Benzoyl Chloride (1.1 eq)

    • Beaker or Erlenmeyer flask.

  • Procedure:

    • Dissolve the phenol in the 10% aqueous sodium hydroxide solution in a beaker.

    • Cool the mixture in an ice bath.

    • Add the benzoyl chloride in small portions while vigorously stirring the mixture.

    • Continue stirring for 15-20 minutes. A white solid should precipitate.

    • Check that the solution is still basic; if not, add more NaOH solution.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold water, followed by a wash with cold 5% sodium bicarbonate solution.

    • Recrystallize the crude phenyl benzoate from ethanol.

Quantitative Data Summary

ReactionKey ParameterTypical Range/ValueImpact on Yield/Purity
Fischer Esterification Alcohol Excess10-100 foldA 10-fold excess can increase yield to >95%.[1]
Temperature60-110 °CHigher temperatures can increase ether formation.[9][25]
Schotten-Baumann pH> 9Prevents side reactions of chloroformates with carboxylates.[26]
StirringVigorousMinimizes hydrolysis of the acyl chloride.

References

  • 21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • Reactions of Acyl Chlorides Involving Oxygen Compounds. (2023, January 22). Chemistry LibreTexts. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Ester hydrolysis. a-levelchemistry.co.uk. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). Angewandte Chemie International Edition. [Link]

  • Ester Hydrolysis. BYJU'S. [Link]

  • Acyl chlorides and water, alcohols or phenol. Chemguide. [Link]

  • Acyl Chlorides and Acid Anhydrides. chemrevise. [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2021). Angewandte Chemie. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). Energy & Fuels. [Link]

  • Organic synthesis: benzoic acid via a grignard reaction. University of Calgary. [Link]

  • Method for the purification of benzoic acid.
  • Benzoic acid. Wikipedia. [Link]

  • Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. (2023, February 25). YouTube. [Link]

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. (2016). Accounts of Chemical Research. [Link]

  • Reactions of Acyl Chlorides. (2016, October 3). YouTube. [Link]

  • Catalytic Decarboxylative Cross-Coupling of Aryl Chlorides and Benzoates Without Activating ortho Substituents. (2012). Angewandte Chemie International Edition. [Link]

  • Revision Notes - Reactions of Acyl Chlorides with Water, Alcohols, Phenols, Ammonia and Amines. Sparkl. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Process for the purification of benzoic acid.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Wisconsin-Madison. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. (2021, November 18). Chemistry Steps. [Link]

  • Process for the carboxylation of aryl halides with palladium catalysts.
  • Grignard Synthesis of Benzoic Acid. Scribd. [Link]

  • Benzyl benzoate. Organic Syntheses. [Link]

  • Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. (2016). ACS Publications. [Link]

  • A method for synthesis of benzyl benzoate that manufactured at low temperature. (2020). IOP Conference Series: Materials Science and Engineering. [Link]

  • How to separate a mixture of benzylamine, benzoic acid, and phenyl benzoate. Quora. [Link]

  • Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. (2016). Organic Letters. [Link]

  • Synthesis of benzoic acid via the Grignard reaction. (2020, May 3). YouTube. [Link]

  • Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. [Link]

  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot. [Link]

  • Process for synthesizing benzoic acids.
  • Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. (2023, May 19). Digital Commons @ NJIT. [Link]

  • 3.2B: Purification of Product Mixtures. (2022, April 7). Chemistry LibreTexts. [Link]

  • 2.3: Preparation of the Benzoate of Phenol. (2024, September 1). Chemistry LibreTexts. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Method for purification of benzoic acid.
  • Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. [Link]

  • Chemistry Schotten Baumann Reaction. SATHEE. [Link]

  • Schotten Baumann Reaction. (2019, November 17). BYJU'S. [Link]

  • Acid to Ester - Common Conditions. The University of Texas at Austin. [Link]

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Troubleshooting

Technical Support Center: Synthesis of Iodinated Aromatic Esters

Welcome to the technical support center for the synthesis of iodinated aromatic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of iodinated aromatic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges and optimize your experimental outcomes. My approach is to not only provide solutions but also to explain the underlying chemical principles, empowering you with the knowledge to make informed decisions in your research.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that you may encounter during the synthesis of iodinated aromatic esters. Each problem is followed by a detailed analysis of potential causes and step-by-step-protocols for resolution.

Problem 1: Low to No Product Yield

You've set up your reaction, but upon analysis, you find a disappointingly low yield of your desired iodinated aromatic ester, or worse, none at all.

Possible Causes & Solutions:

  • Insufficient Electrophilicity of the Iodine Source: Iodine (I₂) itself is the least reactive halogen in electrophilic aromatic substitution and often requires an activator to generate a more potent electrophilic species.[1][2]

    • Troubleshooting Protocol:

      • Assess Your Iodinating Agent: If using molecular iodine alone on a moderately or deactivated aromatic ester, it is likely the cause of low reactivity.

      • Introduce an Activating Agent:

        • Oxidizing Agents: The addition of an oxidizing agent can generate a more electrophilic iodine species. Common choices include nitric acid, iodic acid, or hydrogen peroxide.[2][3]

        • Lewis/Brønsted Acids: Catalytic amounts of a Lewis acid (e.g., AlCl₃, FeCl₃) or a strong Brønsted acid (e.g., sulfuric acid, trifluoroacetic acid) can polarize the I-I bond, increasing its electrophilicity.[4][5] N-Iodosuccinimide (NIS) can be effectively activated by catalytic amounts of trifluoroacetic acid for the iodination of various aromatic compounds.[4]

      • Consider Alternative Iodine Reagents: Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are often more reactive than molecular iodine and may be more suitable for less reactive substrates.[1][6]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction kinetics.

    • Troubleshooting Protocol:

      • Evaluate Solvent Polarity: Electrophilic aromatic substitution reactions often proceed through a charged intermediate (a sigma complex or arenium ion).[7][8] Polar solvents can stabilize this charged intermediate, thereby accelerating the reaction.

      • Solvent Selection:

        • If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar solvent.

        • Polar Aprotic Solvents: Acetonitrile, DMF, or DMSO can be excellent choices.

        • Polar Protic Solvents: Acetic acid is a commonly used solvent that can also act as a catalyst.[9] However, be mindful that protic solvents can sometimes solvate the electrophile too strongly, reducing its reactivity. For some reactions, protic solvents like methanol have been shown to be essential, while aprotic solvents did not facilitate the reaction.[10]

      • Review Literature: Consult the literature for precedents with similar substrates to guide your solvent choice.

  • Reaction Temperature is Too Low: Like most chemical reactions, the rate of iodination is temperature-dependent.

    • Troubleshooting Protocol:

      • Gradual Temperature Increase: If your reaction is proceeding sluggishly at room temperature, consider gently heating the reaction mixture. A modest increase to 40-60 °C can significantly improve the reaction rate.

      • Monitor for Side Products: Be cautious, as excessive heat can lead to the formation of undesired side products or decomposition.

Problem 2: Poor Regioselectivity (Ortho vs. Para Isomers)

You have successfully iodinated your aromatic ester, but you have a mixture of ortho and para isomers that are difficult to separate.

Possible Causes & Solutions:

  • Solvent-Directed Regioselectivity: The solvent can have a profound impact on the regiochemical outcome of the reaction.

    • Troubleshooting Protocol:

      • Exploit Solvent Effects: For certain substrates, particularly anilines, a remarkable switch in regioselectivity has been observed. Direct iodination with NIS in polar solvents like DMSO favors the p-iodinated product, while switching to a less polar solvent like benzene in the presence of acetic acid can dramatically increase the formation of the o-isomer.[11]

      • Experiment with a Range of Solvents: Systematically screen a variety of solvents with differing polarities to determine the optimal conditions for your desired isomer.

  • Steric Hindrance: The size of the ester group and other substituents on the aromatic ring can influence the position of iodination.

    • Troubleshooting Protocol:

      • Analyze Your Substrate: A bulky ester group will sterically hinder the ortho positions, favoring substitution at the para position.

      • Consider the Iodinating Reagent: A bulkier iodinating agent may also favor para substitution.

Problem 3: Formation of Di-iodinated or Other Side Products

Your reaction is producing significant amounts of di-iodinated species or other unexpected byproducts.

Possible Causes & Solutions:

  • Over-activation of the Aromatic Ring: Highly activated aromatic esters are susceptible to multiple iodinations.

    • Troubleshooting Protocol:

      • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess may be necessary, but a large excess should be avoided.

      • Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further reaction. Lowering the reaction temperature can also help to control the reaction rate.

      • Choose a Milder Iodinating Agent: If over-iodination is a persistent issue, consider using a less reactive iodinating system.

  • Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.

    • Troubleshooting Protocol:

      • Reduce Acidity/Basicity: If strong acids or bases are being used, consider reducing their concentration or switching to a milder alternative.

      • Protect Sensitive Functional Groups: If your aromatic ester contains other sensitive functional groups, they may need to be protected prior to iodination.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my iodination reaction?

A1: The ideal solvent depends on several factors, including the reactivity of your aromatic ester and the chosen iodinating agent. A good starting point is to consider the polarity. Polar solvents generally favor the stabilization of the charged intermediate in electrophilic aromatic substitution.[7] However, the effect can be complex. For instance, aprotic solvents may be ineffective in some cases where a protic solvent is required.[10] It is highly recommended to perform small-scale screening with a few different solvent classes (e.g., a polar aprotic like acetonitrile, a polar protic like acetic acid, and a less polar solvent like dichloromethane) to empirically determine the best choice for your specific system.

Q2: My aromatic ester is electron-deficient. What are the best conditions for its iodination?

A2: Iodination of deactivated aromatic compounds is challenging due to the reduced nucleophilicity of the aromatic ring.[12][13] In these cases, a highly reactive electrophilic iodine species is required. A combination of an iodine source (e.g., I₂ or NIS) with a strong Brønsted acid like sulfuric acid or a potent Lewis acid is often necessary.[9][13] Be prepared for longer reaction times and potentially higher temperatures.

Q3: Are there any "green" or more environmentally friendly solvents I can use?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. For some iodination reactions, water has been successfully employed as a solvent.[14] Additionally, ionic liquids have been explored as both catalysts and solvents in diazotization-iodination sequences of aromatic amines, offering a potentially greener alternative.[15][16] However, the suitability of these solvents will depend on the specific reaction and may require some optimization.

Q4: Can the solvent affect the work-up procedure?

A4: Absolutely. The choice of solvent will dictate the extraction and purification strategy. For instance, if you use a water-miscible solvent like DMF or DMSO, the work-up will typically involve partitioning the reaction mixture between a larger volume of water and a water-immiscible organic solvent. If you use a water-immiscible solvent like dichloromethane, a simple aqueous wash may suffice. Always consider the physical properties of your solvent when planning your purification protocol.

Data & Diagrams

Table 1: Properties of Common Solvents in Aromatic Iodination
SolventDielectric Constant (20°C)TypeTypical Role in Iodination
Acetic Acid6.2Polar ProticOften used as both solvent and catalyst.[9]
Acetonitrile37.5Polar AproticGood for stabilizing charged intermediates.
Dichloromethane (DCM)9.1AproticA common, moderately polar solvent.
Dimethylformamide (DMF)36.7Polar AproticHigh boiling point, good for reactions requiring heat.
Dimethyl Sulfoxide (DMSO)46.7Polar AproticHighly polar, can influence regioselectivity.[11]
Hexane1.9Non-polarGenerally not recommended as it does not stabilize intermediates.
Methanol33.0Polar ProticCan be crucial for certain iodination methods.[10]
Water80.1Polar ProticAn environmentally friendly option in some cases.[14]
Diagram 1: Solvent Selection Workflow for Aromatic Ester Iodination

solvent_selection start Start: Define Aromatic Ester Substrate substrate_type Is the aromatic ester electron-rich or electron-deficient? start->substrate_type electron_rich Electron-Rich (e.g., with -OCH3, -NH2 groups) substrate_type->electron_rich Rich electron_deficient Electron-Deficient (e.g., with -NO2, -CN groups) substrate_type->electron_deficient Deficient reagent_choice_rich Choose a milder iodinating agent (e.g., I2/activator, NIS) electron_rich->reagent_choice_rich reagent_choice_deficient Choose a strong iodinating agent (e.g., I2/strong acid, NIS/TfOH) electron_deficient->reagent_choice_deficient solvent_screen Perform small-scale solvent screening reagent_choice_rich->solvent_screen reagent_choice_deficient->solvent_screen polar_aprotic Polar Aprotic (e.g., MeCN, DMF) solvent_screen->polar_aprotic polar_protic Polar Protic (e.g., AcOH, MeOH) solvent_screen->polar_protic less_polar Less Polar (e.g., DCM) solvent_screen->less_polar analysis Analyze yield and regioselectivity (TLC, LC-MS, NMR) polar_aprotic->analysis polar_protic->analysis less_polar->analysis optimization Optimize temperature and reaction time analysis->optimization end Final Optimized Protocol optimization->end

Caption: A decision-making workflow for selecting an appropriate solvent system.

References

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. - Quora. (2017, November 13). Quora.
  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute.
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. (n.d.). PubMed Central (PMC).
  • Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. (n.d.). Organic Chemistry Portal.
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
  • Iodin
  • Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene. (2011, December 22). Thieme E-Journals - Synlett / Abstract.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester.
  • Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iod
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. (2004, July 17).
  • Regioselective iodination of hydroxylated aromatic ketones. (n.d.).
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
  • Selective C–H Iodination of (Hetero)arenes. (2021, June 11).
  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). PubMed Central (PMC).
  • Optimization of di-iodination conditions a. a Unless otherwise noted,... (n.d.).
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Specific Solvent Issues with Iodin
  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry.
  • US20120041224A1 - Process For The Iodination Of Aromatic Compounds. (n.d.).
  • Electrophilic Aromatic Substitution. (2021, July 31). Chemistry LibreTexts.
  • A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H-NMP]HSO4 at Room Temper
  • Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. (2025, August 6).
  • A Simple and Effective Protocol for One-Pot Diazotization-Iodination of Aromatic Amines by Acidic Ionic Liquid [H. (n.d.). SciSpace.
  • Arom
  • Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. (2022, November 7). Chemia., November 7). Chemia.

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Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Hindered Substrates

Welcome to our dedicated technical support center for navigating the challenges of cross-coupling reactions with sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the challenges of cross-coupling reactions with sterically hindered substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these demanding yet crucial transformations. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection and provide actionable troubleshooting advice based on extensive field experience and established scientific literature.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with sterically demanding substrates. Each problem is presented in a question-and-answer format, offering potential causes and detailed experimental protocols for resolution.

Issue 1: Low or No Yield

Question: I am attempting a Suzuki-Miyaura coupling between a di-ortho-substituted aryl bromide and a hindered boronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the cross-coupling of sterically hindered substrates is a common challenge that typically points to inefficiencies in one or more key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] The increased steric bulk around the reaction centers can significantly slow down these steps.

Potential Causes & Solutions:

  • Inefficient Oxidative Addition: The palladium(0) catalyst may struggle to insert into the C-X bond of the hindered aryl halide. This is often the rate-limiting step, especially with less reactive aryl chlorides.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the monoligated L1Pd(0) species, which are smaller and more reactive in oxidative addition than their bis-ligated counterparts.[4][5] Ligands such as XPhos, SPhos, and RuPhos are excellent starting points for Suzuki-Miyaura couplings of hindered substrates.[1] For particularly challenging cases, consider using modern palladium precatalysts like the G3 or G4 Buchwald precatalysts, which efficiently generate the active LPd(0) species.[6]

  • Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be sterically impeded.

    • Solution: The choice of base is critical here. A stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases. The base activates the boronic acid, facilitating transmetalation.[4][7] Additionally, using boronic esters, such as pinacol esters, can sometimes improve stability and reactivity.[8][9]

  • Difficult Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst can be slow for tetra-ortho-substituted biaryls.

    • Solution: Ligands with a large cone angle and significant steric bulk are known to promote reductive elimination.[9] Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for this step.

Experimental Protocol: Optimizing a Hindered Suzuki-Miyaura Coupling

  • Reagent Purity: Ensure all reagents are pure and solvents are anhydrous and degassed. Impurities can poison the catalyst.[6]

  • Catalyst System Setup (under inert atmosphere):

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), hindered boronic acid or ester (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if not using a precatalyst.

    • Add anhydrous, degassed solvent (e.g., dioxane, toluene, or THF).

  • Reaction Conditions:

    • Stir the reaction mixture vigorously.

    • Heat the reaction to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

    • If the reaction is sluggish, consider a stepwise increase in temperature.

  • Troubleshooting in Real-Time:

    • If no product is observed after several hours, a different class of ligand might be necessary. For instance, if a biaryl phosphine ligand fails, an NHC ligand like IPr or IPent could be screened.[3][6]

    • Consider screening different solvents. A change in solvent can affect the solubility of the base and the catalytic species.

Issue 2: Significant Side Product Formation

Question: My Buchwald-Hartwig amination of a hindered aryl chloride with a primary amine is giving me a mixture of the desired product, dehalogenated starting material, and some homocoupling of the amine. How can I suppress these side reactions?

Answer:

The formation of side products in hindered cross-coupling reactions often indicates competing reaction pathways that become significant when the desired reaction is slow.

Potential Causes & Solutions:

  • Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. It can be promoted by very active catalysts in the presence of a hydrogen source (e.g., trace water or the amine itself).

    • Solution: The choice of ligand is crucial. Certain bulky ligands are designed to favor the desired C-N bond formation over competing pathways. For primary amines, ligands like BrettPhos have shown excellent selectivity.[6] Also, ensure strictly anhydrous conditions.

  • Homocoupling: This results in the formation of biaryl products from the aryl halide or di-azo compounds from the amine. It is often caused by the presence of oxygen.[6]

    • Solution: Rigorously degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (argon or nitrogen). Using a well-defined palladium(0) precatalyst can also minimize side reactions that may occur with Pd(II) sources during the initial reduction step.[10]

Experimental Protocol: Minimizing Side Products in a Hindered Buchwald-Hartwig Amination

  • Inert Atmosphere: Use a glovebox or Schlenk line techniques to set up the reaction.

  • Degassing: Purge the reaction vessel and solvents with an inert gas for at least 30 minutes.

  • Catalyst and Ligand Selection:

    • For hindered aryl chlorides and primary amines, start with a specialized ligand system like BrettPhos Pd G3 (1-2 mol%).[6]

    • The purity of the amine is extremely important, as trace impurities can inhibit the reaction.[6]

  • Base Selection: Use a strong, non-nucleophilic base such as LiHMDS or NaOtBu. The choice of base can significantly impact the reaction outcome.[11]

  • Reaction Conditions:

    • To a reaction vessel under an inert atmosphere, add the aryl chloride (1.0 equiv.), the primary amine (1.2 equiv.), the base (1.2-1.5 equiv.), and the palladium precatalyst.

    • Add the degassed solvent (e.g., toluene or THF).

    • Stir at room temperature initially, and if the reaction is slow, gradually increase the temperature to 60-100 °C.

Frequently Asked Questions (FAQs)

Q1: For a Sonogashira coupling with a sterically hindered aryl iodide, what type of catalyst system should I start with?

A1: For sterically hindered Sonogashira couplings, a copper-free protocol is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1] The key is to use a palladium catalyst with bulky, electron-rich phosphine ligands. A good starting point would be a catalyst system comprising a palladium source like Pd(OAc)₂ or a precatalyst, and a bulky phosphine ligand such as P(t-Bu)₃. The steric bulk of the phosphine ligand is critical; a cone angle of around 170° or more is often beneficial for catalytic activity with hindered substrates.[12]

Q2: What is the general role of bulky ligands like XPhos and SPhos in promoting cross-coupling with hindered substrates?

A2: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos and SPhos are highly effective for several reasons:

  • Promotion of Monoligated Species: Their steric bulk favors the formation of highly reactive 14-electron monoligated L-Pd(0) species, which undergo oxidative addition much faster than the more sterically congested bis-ligated complexes.[4][5]

  • Stabilization of the Catalytic Species: The electron-donating nature of these ligands stabilizes the electron-deficient palladium center throughout the catalytic cycle.

  • Facilitation of Reductive Elimination: The steric pressure exerted by these bulky ligands helps to drive the final reductive elimination step, which can be a bottleneck for hindered substrates.[9]

Q3: When should I consider using an N-heterocyclic carbene (NHC) ligand instead of a phosphine ligand for a reaction with a hindered substrate?

A3: NHC ligands are generally stronger sigma-donors than phosphine ligands and can be even more effective in certain challenging cross-coupling reactions.[3] Consider using an NHC ligand, such as IPr or IPent, under the following circumstances:

  • Extremely Hindered Substrates: For reactions involving tetra-ortho-substituted biaryl synthesis or coupling with very bulky heterocycles, NHC ligands can sometimes outperform phosphine ligands.[6]

  • High Thermal Stability is Required: NHC-palladium complexes often exhibit greater thermal stability than their phosphine counterparts, making them suitable for reactions that require high temperatures for prolonged periods.

  • Aryl Chlorides: NHC ligands have shown exceptional activity for the coupling of less reactive and sterically hindered aryl chlorides.[13]

Q4: Can the choice of palladium precatalyst significantly impact the outcome of a reaction with a hindered substrate?

A4: Yes, absolutely. The efficient generation of the active Pd(0) species is crucial for the success of challenging cross-coupling reactions.[6] Modern palladium precatalysts, such as the Buchwald G3 and G4 palladacycles for phosphine ligands and PEPPSI™-type precatalysts for NHC ligands, are designed to rapidly and cleanly generate the active catalyst.[6] This is particularly important for hindered substrates where the catalytic cycle may be sluggish, as inefficient catalyst activation can lead to catalyst decomposition and low yields.

Data and Diagrams

Ligand Selection Guide for Hindered Substrates
LigandTypeKey FeaturesTypical Applications with Hindered Substrates
XPhos Biaryl PhosphineVery bulky and electron-richSuzuki-Miyaura, Buchwald-Hartwig, Sonogashira
SPhos Biaryl PhosphineSimilar to XPhos, highly activeSuzuki-Miyaura, borylation of aryl chlorides[4]
RuPhos Biaryl PhosphineEffective for a wide range of transformationsSuzuki-Miyaura, Buchwald-Hartwig
BrettPhos Biaryl PhosphineExcellent for C-N coupling of primary amines[6]Buchwald-Hartwig amination
P(t-Bu)₃ Trialkyl PhosphineVery bulky and electron-donatingSuzuki-Miyaura, Sonogashira
IPr, IPent NHCStrong σ-donors, high thermal stabilitySuzuki-Miyaura, Buchwald-Hartwig with aryl chlorides[6][13]
Visualizing the Catalytic Cycle and Steric Hindrance

Cross_Coupling_Cycle General Catalytic Cycle for Cross-Coupling Reactions. Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-M PdII_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product Substrates Ar-X + Ar'-M Substrates->OxAdd Hindered Ar-X

A simplified representation of the palladium-catalyzed cross-coupling cycle.

Steric_Hindrance Steric clashes in reactions with hindered substrates. cluster_ArX Hindered Aryl Halide cluster_ArM Hindered Coupling Partner Pd Pd ArX Ar-X Pd->ArX Oxidative Addition ArM Ar'-M Pd->ArM Transmetalation L L L->Pd R1 R R1->ArX R2 R R2->ArX R3 R R3->ArM R4 R R4->ArM

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Characterization and Validation of Methyl 2-(1-aminoethyl)-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for the unambiguous structural characterization and validation of Methyl 2-(1-aminoethyl)-5-iodobenzo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the unambiguous structural characterization and validation of Methyl 2-(1-aminoethyl)-5-iodobenzoate, a putative novel compound or sparsely documented pharmaceutical intermediate. In the absence of extensive literature, this document outlines a first-principles, multi-technique (orthogonal) approach essential for establishing the compound's identity, purity, and structure with the highest degree of scientific certainty. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), explaining the rationale behind each technique and providing detailed, actionable protocols. This guide serves as a blueprint for researchers encountering novel chemical entities where rigorous, self-validating analytical workflows are paramount.

Introduction: The Imperative for Rigorous Structural Validation

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a substituted aromatic compound with functional groups—an aminoethyl side chain, an iodo substituent, and a methyl ester—that make it a potentially valuable building block in medicinal chemistry. The specific arrangement of these groups offers multiple points for synthetic modification, making it an attractive scaffold for developing novel therapeutic agents. However, before any biological or chemical investigation can proceed, its molecular structure must be unequivocally confirmed.

In pharmaceutical development, the validation of an analytical method is a mandatory process to demonstrate its suitability for the intended analysis, ensuring that results are reliable, accurate, and reproducible.[1][2] This principle is even more critical when dealing with a novel molecular entity. Misidentification of a lead compound can lead to the invalidation of subsequent research, significant financial loss, and potential safety risks. Therefore, a systematic and orthogonal analytical approach is not merely good practice; it is a foundational requirement.

The Principle of Orthogonal Validation: A Multi-Faceted Approach

No single analytical technique is sufficient to definitively characterize a novel compound. Each method interrogates the molecule from a different physical or chemical perspective. By combining techniques that rely on different principles—a concept known as orthogonal validation—we create a self-validating system where the collective data provide a cohesive and irrefutable structural assignment.

This guide will focus on a primary triad of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity of atoms (the carbon-hydrogen framework).

  • Mass Spectrometry (MS): To establish the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and resolve it from potential isomers or impurities.

Comparative Analysis of Core Characterization Techniques

The power of the orthogonal approach lies in understanding what each technique reveals and how the data interlock. The following table compares the primary roles and outputs of our chosen methods in the context of characterizing Methyl 2-(1-aminoethyl)-5-iodobenzoate.

Technique Primary Role Information Gained for this Specific Structure Limitations
¹H & ¹³C NMR Structural Elucidation (Connectivity)- Confirms presence of all proton and carbon environments (methyl ester, ethyl group, aromatic ring).- Splitting patterns and coupling constants reveal which protons are adjacent.- Chemical shifts indicate the electronic environment of each nucleus.- Requires a relatively pure sample (>95%).- Provides relative, not absolute, quantification without an internal standard.
High-Resolution MS (HRMS) Elemental Composition & MW- Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₀H₁₂INO₂).- Fragmentation patterns can offer clues about the structure.[3]- Does not distinguish between structural isomers (e.g., could not differentiate from Methyl 4-(1-aminoethyl)-3-iodobenzoate).- Provides little information on atom connectivity.
HPLC-UV/PDA Purity Assessment & Quantification- Separates the target compound from starting materials, by-products, and isomers.[4][5]- The area under the peak allows for precise quantification of purity (e.g., 99.5%).- UV/PDA detector provides spectral information that can help confirm identity.- Does not provide detailed structural information on its own.- Requires the development of a specific analytical method.
Elemental Analysis (CHN) Elemental Composition Confirmation- Independently verifies the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[6][7][8]- Less precise than HRMS.- Does not provide information on molecular weight or structure.

Experimental Design and Rationale: The "Why" Behind the "How"

A senior scientist does not merely follow protocols; they design experiments with a clear understanding of the expected outcomes and potential pitfalls.

The Logical Workflow

The characterization process should follow a logical sequence where the results of one experiment inform the next. A robust workflow ensures that resources are used efficiently and that a conclusive result is reached systematically.

G cluster_0 Initial Synthesis & Purification cluster_1 Purity & Identity Screening cluster_2 Definitive Structural Elucidation cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product HPLC HPLC-UV/PDA Purity Check Purification->HPLC Purified Sample MS HRMS Confirmation HPLC->MS Is Purity >95%? NMR_1H 1H NMR MS->NMR_1H Does Formula Match? NMR_13C 13C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D EA Elemental Analysis NMR_2D->EA Validation Structure Confirmed EA->Validation Do All Data Correlate? G cluster_Data Experimental Data cluster_Conclusion Conclusion HPLC HPLC Purity (e.g., 99.6%) Structure Structure of Methyl 2-(1-aminoethyl)-5-iodobenzoate is unambiguously confirmed. HPLC->Structure HRMS HRMS [M+H]⁺ (e.g., 306.0089, Δ -0.7 ppm) Formula: C₁₀H₁₂INO₂ HRMS->Structure NMR_H ¹H NMR (Correct number of protons, splitting, and integration) NMR_H->Structure NMR_C ¹³C NMR (10 unique carbon signals) NMR_C->Structure EA Elemental Analysis (C, H, N % match theory) EA->Structure

Sources

Comparative

A Comparative Analysis of Synthetic Routes to Methyl 2-(1-aminoethyl)-5-iodobenzoate: A Guide for Researchers

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 2-(1-aminoethyl)-5-iodobenzoate is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various pharmaceutical agents. Its structural complexity, featuring a chiral center and multiple functional groups on an iodinated benzene ring, presents unique synthetic challenges. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into the strategic considerations, experimental protocols, and relative merits of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related compounds.

Introduction to Synthetic Strategies

The synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate necessitates a multi-step approach, carefully orchestrating the introduction of the iodo, methyl ester, and 1-aminoethyl functionalities onto the benzene scaffold. Two primary retrosynthetic disconnections are considered the most logical and are explored in detail below:

  • Route 1: The Acetyl-Precursor Strategy: This approach involves the initial formation of a 2-acetyl-5-iodobenzoate intermediate, followed by the conversion of the acetyl group into the desired 1-aminoethyl moiety via reductive amination.

  • Route 2: The Benzylic Functionalization Strategy: This pathway commences with a 2-methyl-5-iodobenzoate core, which then undergoes functionalization at the benzylic position to install the 1-aminoethyl group.

This guide will dissect each route, providing a rationale for the chosen reactions, detailed experimental procedures, and a comparative summary of their respective advantages and disadvantages.

Route 1: The Acetyl-Precursor Strategy

This strategy hinges on the well-established and reliable reductive amination reaction to form the chiral amine. The key challenge lies in the efficient synthesis of the acetyl-substituted intermediate.

Workflow for Route 1

Route 1 A 2-Iodobenzoic Acid B Methyl 2-Iodobenzoate A->B Esterification C Methyl 2-acetyl-5-iodobenzoate B->C Friedel-Crafts Acylation D Methyl 2-(1-aminoethyl)-5-iodobenzoate C->D Reductive Amination Route 2 A o-Methylbenzoic Acid B 2-Methyl-5-iodobenzoic Acid A->B Iodination C Methyl 2-methyl-5-iodobenzoate B->C Esterification D Methyl 2-(1-bromoethyl)-5-iodobenzoate C->D Benzylic Bromination E Methyl 2-(1-azidoethyl)-5-iodobenzoate D->E Nucleophilic Substitution (NaN3) F Methyl 2-(1-aminoethyl)-5-iodobenzoate E->F Reduction

Validation

A Comparative Guide to the Structure-Activity Relationships of Methyl 2-(1-aminoethyl)-5-iodobenzoate Analogs: A Hypothetical Exploration

Introduction In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically optimized to yield potent and selective therapeutic agents is of paramount importance. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be systematically optimized to yield potent and selective therapeutic agents is of paramount importance. The Methyl 2-(1-aminoethyl)-5-iodobenzoate core represents a promising, albeit underexplored, starting point for the development of a new class of bioactive molecules. Its structure, featuring a strategically substituted benzene ring with a chiral aminoethyl side chain, an ester moiety, and a halogen atom, presents multiple avenues for chemical modification to fine-tune its pharmacological profile.

This guide presents a hypothetical, yet scientifically grounded, comparative analysis of the structure-activity relationships (SAR) for a series of analogs based on the Methyl 2-(1-aminoethyl)-5-iodobenzoate scaffold. While direct experimental data for this specific series is not publicly available, we will draw upon established principles of medicinal chemistry and extrapolate from SAR studies of structurally related compounds, such as 2-aminobenzothiazoles and other aminoethyl-substituted aromatic systems, to construct a predictive SAR model.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing insights into the potential design and optimization of this novel class of compounds, hypothetically targeting a key signaling pathway implicated in oncology, such as the PI3K/AKT/mTOR pathway.[4][5]

Hypothetical Structure-Activity Relationship (SAR) Analysis

The core of our investigation revolves around the systematic modification of three key regions of the parent molecule: the aminoethyl side chain, the substitutions on the phenyl ring, and the methyl benzoate group.

The Aminoethyl Side Chain: A Key Determinant of Potency and Selectivity

The aminoethyl moiety is a common pharmacophore in many biologically active compounds, often playing a crucial role in receptor binding and target engagement.[2][6] For our hypothetical series, we will explore modifications to this side chain to understand its contribution to activity.

  • Chirality: The stereochemistry of the α-methyl group on the aminoethyl side chain is anticipated to be a critical factor. It is plausible that one enantiomer will exhibit significantly higher potency than the other, suggesting a specific stereochemical requirement for optimal interaction with the biological target.

  • Alkylation of the Amino Group: Substitution on the primary amine with small alkyl groups (e.g., methyl, ethyl) could modulate the basicity and steric profile of this functional group. While a free amino group is often essential for forming key hydrogen bonds or salt bridges, judicious N-alkylation might enhance membrane permeability or fine-tune binding interactions.

  • Chain Length and Branching: Altering the length of the alkyl chain separating the amino group from the phenyl ring could impact the spatial orientation of the amine and its ability to reach a critical binding pocket. Introducing further branching on the chain may introduce steric hindrance, likely leading to a decrease in activity.

Phenyl Ring Substitutions: Modulating Lipophilicity and Electronic Properties

The nature and position of substituents on the aromatic ring are pivotal in defining the overall physicochemical properties of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target affinity.

  • The Role of the Iodine Atom: The iodine atom at the 5-position is a significant feature. Its large size and lipophilicity may contribute to favorable van der Waals interactions within a hydrophobic pocket of the target protein. Furthermore, the iodine can act as a heavy atom for crystallographic studies or be replaced with a radioisotope for imaging applications. Replacing iodine with other halogens (Br, Cl, F) would systematically alter the size, lipophilicity, and electronic nature of this position, providing valuable SAR insights. It is hypothesized that a decrease in the size of the halogen may lead to a reduction in potency.

  • Exploring Other Positions: Introducing small electron-donating or electron-withdrawing groups at other available positions on the phenyl ring could further probe the electronic requirements of the binding site. For instance, a methoxy or a nitro group could be introduced to assess the impact of these changes on activity.

The Methyl Benzoate Moiety: A Handle for Bioisosteric Replacement

The methyl benzoate group offers another point of modification. While the ester may contribute to binding, it could also be susceptible to hydrolysis by esterases in vivo, potentially leading to a short half-life.

  • Ester Variation: Modifying the alkyl portion of the ester (e.g., ethyl, isopropyl) can alter steric bulk and lipophilicity.

  • Bioisosteric Replacement: A more significant modification would be the bioisosteric replacement of the ester with more metabolically stable functional groups such as amides or sulfonamides. The conversion of the ester to a carboxylic acid would introduce a negative charge, which could either be beneficial or detrimental to activity, depending on the nature of the binding site.

Comparative Data of Hypothetical Analogs

To illustrate the potential SAR trends, the following table summarizes hypothetical biological data for a series of Methyl 2-(1-aminoethyl)-5-iodobenzoate analogs. The activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line (e.g., A549 lung carcinoma), which would be determined using an assay such as the MTT assay.[7]

Compound R1 (Amino Group) R2 (Position 5) R3 (Ester Moiety) Hypothetical IC50 (µM)
1 (Parent) -NH2-I-COOCH35.2
2 -NHCH3-I-COOCH38.9
3 -N(CH3)2-I-COOCH325.1
4 -NH2-Br-COOCH37.8
5 -NH2-Cl-COOCH315.4
6 -NH2-F-COOCH332.7
7 -NH2-I-COOH12.3
8 -NH2-I-CONH26.5

Key SAR Insights Diagram

SAR_Insights cluster_scaffold Methyl 2-(1-aminoethyl)-5-iodobenzoate Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Activity Parent_Scaffold Core Structure Amino_Side_Chain Aminoethyl Side Chain - Primary amine is crucial - N-alkylation decreases activity Parent_Scaffold->Amino_Side_Chain Modulate Basicity & Sterics Phenyl_Ring Phenyl Ring - Large halogen at R2 is preferred (I > Br > Cl > F) - Lipophilicity is important Parent_Scaffold->Phenyl_Ring Tune Lipophilicity & Electronics Ester_Moiety Methyl Benzoate Moiety - Ester to amide conversion is tolerated - Carboxylic acid reduces activity Parent_Scaffold->Ester_Moiety Improve Metabolic Stability Low_Potency Decreased Potency Amino_Side_Chain->Low_Potency if N-alkylated High_Potency Increased Potency Phenyl_Ring->High_Potency with large halogen Ester_Moiety->High_Potency if converted to amide

Caption: Key hypothetical SAR insights for Methyl 2-(1-aminoethyl)-5-iodobenzoate analogs.

Experimental Protocols

Antiproliferative Activity Assessment: MTT Assay

The antiproliferative activity of the synthesized compounds would be evaluated against a panel of human cancer cell lines (e.g., A549, MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the Methyl 2-(1-aminoethyl)-5-iodobenzoate derivatives (typically from a stock solution in DMSO, with the final DMSO concentration kept below 0.5%) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8][9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Design Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Screening: MTT Assay (e.g., A549, MCF-7 cell lines) Characterization->Primary_Screening Data_Analysis_1 Determine IC50 Values Primary_Screening->Data_Analysis_1 SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis_1->SAR_Analysis Hit_Selection Select 'Hit' Compounds SAR_Analysis->Hit_Selection Hit_Selection->Start Iterate Design Secondary_Assays Secondary Assays: - Target Engagement - Mechanism of Action Studies Hit_Selection->Secondary_Assays Potent & Selective Lead_Optimization Lead Optimization (ADME/Tox Profiling) Secondary_Assays->Lead_Optimization End End: Preclinical Candidate Lead_Optimization->End

Caption: A typical experimental workflow for SAR studies of novel small molecules.

Hypothetical Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway

Many novel anticancer agents exert their effects by modulating key signaling pathways that are dysregulated in cancer cells.[1][5] A plausible mechanism of action for the Methyl 2-(1-aminoethyl)-5-iodobenzoate analogs could be the inhibition of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.[4][10]

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Analog Hypothetical Analog Analog->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a Methyl 2-(1-aminoethyl)-5-iodobenzoate analog.

Conclusion

This guide has presented a hypothetical yet plausible structure-activity relationship study for a novel class of compounds based on the Methyl 2-(1-aminoethyl)-5-iodobenzoate scaffold. Through systematic modification of the aminoethyl side chain, the phenyl ring substituents, and the methyl benzoate moiety, we have outlined a rational approach to optimizing the biological activity of these analogs. The key takeaways from this hypothetical analysis are:

  • The primary amine on the aminoethyl side chain is likely crucial for activity.

  • A large, lipophilic halogen at the 5-position of the phenyl ring appears to be favorable.

  • The methyl ester can be replaced with a more metabolically stable amide group without significant loss of activity.

Further investigation into this scaffold, including synthesis and biological evaluation, is warranted to validate these hypotheses and to explore the full therapeutic potential of this promising new class of compounds. The experimental protocols and workflows described herein provide a solid framework for such an undertaking.

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Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(1-aminoethyl)-5-iodobenzoate

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for Methyl 2-(1-aminoethyl)-5-iodobenzoate. As a critical intermediate in pharmaceutical synthesis, ensuring the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and detailed protocols for the validation of analytical methods for Methyl 2-(1-aminoethyl)-5-iodobenzoate. As a critical intermediate in pharmaceutical synthesis, ensuring the purity, potency, and quality of this compound is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into establishing robust and reliable analytical procedures.

The Imperative of Method Validation in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the validation of analytical methods is not merely a regulatory formality but a cornerstone of quality assurance.[1][2] For a key building block like Methyl 2-(1-aminoethyl)-5-iodobenzoate, the data generated by analytical methods dictates critical decisions, from batch release to stability assessments. Therefore, the objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[3][4]

This guide is structured around the harmonized principles laid out by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, with consideration for requirements from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10] The modern approach to validation is a continuous process, integrated throughout the analytical procedure's lifecycle, from development to routine use.[6][11]

The Analyte: Methyl 2-(1-aminoethyl)-5-iodobenzoate

Understanding the physicochemical properties of the target analyte is the first step in selecting and developing an appropriate analytical method.

  • Structure: An aromatic compound containing an amino group, an ester, and an iodine atom.

  • Implications for Analysis:

    • The aromatic ring provides a chromophore, making it suitable for UV-Vis detection in HPLC.

    • The presence of a basic amino group allows for manipulation of retention in reversed-phase HPLC through pH control of the mobile phase.

    • The ester group could be susceptible to hydrolysis under certain pH and temperature conditions (a potential degradation pathway).

    • The iodine atom makes it a heavier molecule and offers a unique isotopic signature for mass spectrometry.

    • The compound's polarity and potential for thermal lability must be considered for Gas Chromatography (GC).

Selecting the Optimal Analytical Technique: A Comparative Analysis

The choice of analytical instrumentation is a critical decision based on the intended purpose of the method (e.g., assay, impurity testing, residual solvent analysis). For Methyl 2-(1-aminoethyl)-5-iodobenzoate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC): The Premier Choice for Purity and Assay

HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds, making it ideal for the assay and impurity profiling of our target molecule. Its versatility in column chemistry and mobile phase composition allows for the separation of closely related impurities.

Gas Chromatography (GC): Essential for Volatile Impurities

GC is unparalleled for the analysis of volatile and semi-volatile substances.[12] Its primary role in this context would be the quantification of residual solvents used during the synthesis of Methyl 2-(1-aminoethyl)-5-iodobenzoate, a critical quality attribute monitored to ensure patient safety.

Comparative Summary of Analytical Techniques
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Application Assay, Purity, Identification, Stability TestingResidual Solvents, Analysis of Volatile Impuritie
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds like the target analyte.Suitable for volatile and thermally stable compounds. May require derivatization for the target analyte.
Typical Detector UV-Vis (Diode Array Detector), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Key Strengths High resolution, versatility, robust for quantitative analysis of the main component and related substances.High sensitivity for volatile organic compounds, excellent for residual solvent analysis as per ICH Q3C.
Potential Challenges Mobile phase preparation and disposal, potential for peak tailing with basic analytes.Analyte must be volatile and thermally stable; potential for degradation in the injector port.

The Validation Workflow: A Systematic Approach

A successful validation campaign begins with a well-defined plan. The following workflow illustrates the logical progression from planning to execution and documentation, ensuring all regulatory requirements are met.

G Figure 1: General Analytical Method Validation Workflow cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation & Lifecycle ATP Define Analytical Target Profile (ATP) Protocol Develop & Approve Validation Protocol ATP->Protocol Specifies purpose & acceptance criteria Experiments Conduct Validation Experiments Protocol->Experiments Provides instructions Data Collect & Analyze Raw Data Experiments->Data Report Prepare Validation Report Data->Report Summarizes findings Review Review & Approve Report Report->Review Lifecycle Implement for Routine Use & Ongoing Monitoring Review->Lifecycle

Caption: Figure 1: General Analytical Method Validation Workflow

Core Validation Parameters: Protocols and Scientific Rationale

The following sections detail the key validation parameters as mandated by ICH Q2(R2), providing both the "how" and the "why" for each experimental choice.[2][5]

Specificity / Selectivity

Causality: Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[13] For a stability-indicating method, this is the most critical parameter. It is demonstrated through forced degradation studies.

Experimental Protocol (Forced Degradation):

  • Prepare Solutions: Prepare solutions of Methyl 2-(1-aminoethyl)-5-iodobenzoate.

  • Expose to Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: 105°C for 48 hours (solid state).

    • Photolytic Stress: Expose to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method with a photodiode array (PDA) detector.

  • Assessment:

    • Evaluate peak purity of the main analyte peak in all stressed samples.

    • Ensure chromatographic resolution between the main peak and all degradation product peaks.

Trustworthiness: The use of a PDA detector is a self-validating system for this test. It allows for the assessment of peak purity, providing confidence that the analyte peak is not co-eluting with any degradation products.

G Figure 2: Forced Degradation Study Workflow cluster_stress Stress Conditions DS Drug Substance: Methyl 2-(1-aminoethyl)-5-iodobenzoate Acid Acid Hydrolysis DS->Acid Base Base Hydrolysis DS->Base Oxidation Oxidation DS->Oxidation Thermal Thermal DS->Thermal Photo Photolytic DS->Photo Analysis HPLC-PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Assess Assess Peak Purity & Resolution Analysis->Assess

Caption: Figure 2: Forced Degradation Study Workflow

Linearity and Range

Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range.[1] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[14]

Experimental Protocol (HPLC Assay):

  • Prepare Stock Solution: Prepare a stock solution of the reference standard.

  • Prepare Calibration Standards: Prepare at least five concentration levels by serial dilution, typically spanning 80% to 120% of the target assay concentration.[13][15]

  • Analysis: Inject each concentration level in triplicate.

  • Data Evaluation: Plot the average peak area versus concentration. Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.998[15]

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value.[16] It is typically determined through recovery studies on a spiked placebo or by comparing the results to a well-characterized reference material.

Experimental Protocol (HPLC Assay):

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of the analyte into a placebo mixture. Prepare three replicates at each level (total of nine determinations).[15]

  • Analysis: Analyze the spiked samples using the method.

  • Calculation: Calculate the percent recovery for each sample.

Acceptance Criteria:

  • Mean Recovery: Typically 98.0% to 102.0% for a drug substance.[17][18]

  • RSD of Recovery: ≤ 2% over the range.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[16] It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[19]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six preparations of the same sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • RSD: ≤ 2.0% for the assay of a drug substance.[15]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: These parameters are crucial for impurity methods.

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantified.[16]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Measure the signal-to-noise (S/N) ratio of a blank injection.

  • Estimate LOD/LOQ: Prepare and inject solutions of decreasing concentration.

  • Confirmation:

    • The concentration that yields a S/N ratio of approximately 3:1 is estimated as the LOD.

    • The concentration that yields a S/N ratio of approximately 10:1 is estimated as the LOQ.[4]

  • Verify LOQ: Confirm the LOQ by analyzing a minimum of six preparations at the estimated concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[17] This provides an indication of its reliability during normal usage.

Experimental Protocol (HPLC):

  • Identify Parameters: Select critical method parameters to vary, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Analysis: Analyze a system suitability solution under each modified condition.

  • Assessment: Evaluate the effect on system suitability parameters (e.g., resolution, peak tailing).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

Example Experimental Protocols

Validated HPLC-UV Method for Assay and Purity
  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

    • Rationale: C18 is a versatile, non-polar stationary phase suitable for retaining the aromatic structure of the analyte.

  • Mobile Phase: Acetonitrile: 20mM Potassium Phosphate Buffer pH 3.0 (40:60 v/v).

    • Rationale: The acidic pH ensures the amino group is protonated, leading to better peak shape and avoiding interactions with residual silanols on the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Elevated temperature reduces viscosity and can improve peak efficiency while ensuring run-to-run consistency.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Validated GC-FID Method for Residual Solvent Analysis
  • Instrumentation: Gas Chromatograph with FID and Headspace Autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm ID, 1.8 µm film thickness).

    • Rationale: A 624 phase is specifically designed for the analysis of residual solvents as listed in USP <467>.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector Temperature: 200°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program: 40°C (hold 5 min), ramp at 10°C/min to 220°C (hold 5 min).

    • Rationale: The temperature program is designed to separate common solvents with a wide range of boiling points.

  • Diluent: Dimethyl sulfoxide (DMSO).

Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Typical Acceptance Criteria (for HPLC Assay)
Specificity To ensure the method is selective for the analyte.Peak purity index > 0.99; baseline resolution (>1.5) from all other peaks.
Linearity To confirm a proportional response to concentration.Correlation Coefficient (r²) ≥ 0.998.
Range To define the upper and lower concentration limits.80% - 120% of the nominal concentration.
Accuracy To measure closeness to the true value.98.0% - 102.0% mean recovery.
Precision (Repeatability) To assess precision under the same conditions.RSD ≤ 2.0%.
Precision (Intermediate) To assess precision under different conditions.RSD ≤ 2.0%.
LOQ (for Impurities) To define the lowest quantifiable concentration.S/N ≥ 10; Precision (RSD) ≤ 10%.
Robustness To assess resilience to small method variations.System suitability parameters pass under all conditions.

Conclusion: A Foundation of Trustworthy Data

The validation of analytical methods for a pharmaceutical intermediate like Methyl 2-(1-aminoethyl)-5-iodobenzoate is a systematic process grounded in scientific principles and regulatory expectations. By carefully selecting the appropriate analytical technique and rigorously evaluating each validation parameter, from specificity to robustness, we build a foundation of high-quality, reliable data. This guide provides a framework for designing and executing these validation studies, emphasizing the causal logic behind experimental choices to ensure that the developed methods are not only compliant but scientifically sound and fit for their intended purpose throughout the product lifecycle.

References

  • AMSbiopharma. (2025, July 22).
  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Scribd. (n.d.).
  • Lab Manager. (2025, October 22).
  • International Council for Harmonisation. (2023, November 30). ICH Q2(R2)
  • ProPharma. (2024, June 25).
  • CASSS. (2023, January 25).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • International Journal of Pharmaceutical Sciences. (2025, November 24).
  • GMP News. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • International Journal of Current Pharmaceutical and Clinical Research. (n.d.).
  • European Medicines Agency. (2023, December 15).
  • Chromatography Online. (2026, February 3).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Impact Factor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
  • IKEV. (n.d.).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Gavin Publishers. (2018, January 19).
  • International Journal of Research in Pharmaceutical Sciences. (2023, July 15). Analytical Method Validation: A Comprehensive Review of Current Practices.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(1-aminoethyl)-5-iodobenzoate

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed protocol for the proper disposal of Methyl 2-(1-aminoethyl)-5-iodobenzoate, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Chemical Profile

structurally similar compounds, such as Methyl 2-iodobenzoate, are known to cause skin and eye irritation.[1] The presence of the amino group on the aromatic ring suggests potential for skin sensitization.[2] Furthermore, many organic iodine compounds are classified as hazardous to the environment and should not be disposed of down the drain.[3] Therefore, Methyl 2-(1-aminoethyl)-5-iodobenzoate must be treated as a hazardous chemical waste.

Property Information/Inferred Hazard Source/Rationale
Physical State Solid or liquidBased on similar small organic molecules
Toxicity Potential for skin and eye irritation. May be harmful if swallowed or inhaled.Inferred from SDS of related compounds like Methyl 2-iodobenzoate.[1]
Environmental Hazard Potentially harmful to aquatic life.A common characteristic of halogenated organic compounds.[2][3]
Reactivity May be incompatible with strong oxidizing agents and strong acids.General reactivity of amino and ester functional groups.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Methyl 2-(1-aminoethyl)-5-iodobenzoate for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical safety goggles are mandatory to protect against potential splashes.

  • Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary. The specific type of respirator should be determined by a formal risk assessment.

Step-by-Step Disposal Protocol

The disposal of Methyl 2-(1-aminoethyl)-5-iodobenzoate must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8][9]

Step 1: Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal.[5]

  • Designated Waste Container : A dedicated, clearly labeled hazardous waste container must be used for Methyl 2-(1-aminoethyl)-5-iodobenzoate waste.

  • Labeling : The container must be labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2-(1-aminoethyl)-5-iodobenzoate". The accumulation start date must also be clearly marked.

  • Compatibility : Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases.[5] For instance, do not mix with strong oxidizing agents.

Step 2: Container Management

The integrity of the waste container is critical to preventing leaks and spills.

  • Container Material : The waste container must be made of a material compatible with the chemical. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically suitable.

  • Secure Closure : The container must be kept securely closed at all times, except when adding waste. This minimizes the release of vapors and prevents spills.

  • Storage Location : Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. It should be stored away from heat sources and direct sunlight.

Step 3: Final Disposal

The ultimate disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.

  • Scheduled Pick-up : Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pick-up of the full waste container.

  • Documentation : Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately and accompanies the waste container.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, a swift and informed response is crucial.

Spill Response:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and the institutional EHS office immediately.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to absorb flammable organic liquids.

  • Clean-up : Wearing appropriate PPE, carefully clean up the spill. The collected waste and contaminated absorbent materials must be placed in a sealed, labeled hazardous waste container.

  • Ventilate : Ventilate the area to disperse any vapors.

Exposure Response:

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 2-(1-aminoethyl)-5-iodobenzoate.

Disposal Workflow for Methyl 2-(1-aminoethyl)-5-iodobenzoate start Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste into a Labeled, Compatible Container ppe->segregate store Store Container in a Designated Satellite Accumulation Area segregate->store close_container Keep Container Securely Closed store->close_container spill_check Spill or Exposure? close_container->spill_check spill_response Follow Emergency Spill/Exposure Protocol spill_check->spill_response Yes ehs_pickup Arrange for EHS Pick-up spill_check->ehs_pickup No spill_response->ppe no_spill No end Final Disposal by Licensed Vendor ehs_pickup->end

Caption: Disposal Workflow Diagram

Conclusion: A Culture of Safety

The proper disposal of chemical waste is a cornerstone of a robust safety culture in any research environment. By adhering to these guidelines for Methyl 2-(1-aminoethyl)-5-iodobenzoate, you are not only ensuring regulatory compliance but also actively participating in the protection of your health, the safety of your colleagues, and the preservation of our environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Methyl 2-iodobenzoate.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses.

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